Technical Documentation Center

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine
  • CAS: 637354-24-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

Topic: 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] A Versatile Scaffold for Kinase I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Versatile Scaffold for Kinase Inhibitor Discovery[1]

Executive Summary

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (CAS: 107954-46-9) represents a critical "privileged structure" in medicinal chemistry, specifically within the domain of kinase inhibition.[1] It serves as the foundational scaffold for a wide class of ATP-competitive inhibitors targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) , c-Jun N-terminal Kinase (JNK) , and Phosphoinositide 3-kinase (PI3K) .[1][2]

This guide moves beyond basic properties to focus on the synthetic utility of the molecule.[1] Its value lies in the 2-methylthio (


) group, which acts as a latent electrophile.[1] While relatively inert to nucleophilic attack in its native state, it can be "activated" via oxidation to a sulfone or sulfoxide, allowing for rapid, region-specific nucleophilic aromatic substitution (

) by diverse amines.[1] This "Activate-and-Displace" strategy enables the rapid generation of Structure-Activity Relationship (SAR) libraries.[1][2]

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

PropertyDataNotes
IUPAC Name 2-(methylsulfanyl)-4-(pyridin-3-yl)pyrimidine
Molecular Formula

Molecular Weight 203.26 g/mol
Appearance Off-white to pale yellow solidCrystalline
Solubility DMSO, DMF, DCM, MeOHPoor solubility in water/hexane
LogP (Predicted) ~2.1 - 2.4Lipophilic, suitable for cell penetration
pKa (Pyridyl) ~3.5 - 4.0Pyridine nitrogen is weakly basic
Key Reactivity Oxidation susceptible (S-Me)Precursor to sulfone/sulfoxide

Synthetic Architecture (The "Expertise" Pillar)

The synthesis of this scaffold is best approached via the Enaminone Route .[1] This method is superior to the traditional chalcone route because it avoids the variable yields associated with aldol condensations of heteroaryl ketones.[1]

Mechanistic Pathway[1][2][8][10]
  • Enaminone Formation: Condensation of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] The DMF-DMA acts as a "one-carbon" synthon.[1][2]

  • Cyclization: The resulting enaminone reacts with S-methylisothiourea hemisulfate.[1][2] The guanidine-like nitrogen attacks the enaminone carbonyl, followed by intramolecular cyclization and elimination of dimethylamine.[1]

Synthesis Workflow Diagram (Graphviz)

SynthesisWorkflow Start 3-Acetylpyridine Inter Enaminone Intermediate Start->Inter Condensation (-MeOH) Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product 2-(Methylthio)-4- (pyridin-3-yl)pyrimidine Inter->Product Cyclization (-Me2NH, -H2O) Reagent2 S-Methylisothiourea + Base (NaOEt) Reagent2->Product

Caption: Figure 1. The Enaminone Route affords high regioselectivity and yield, avoiding the polymerization often seen with chalcone precursors.[1]

Experimental Protocols (Self-Validating Systems)

Synthesis of the Scaffold

Rationale: The use of DMF-DMA ensures that the electrophilic carbon is introduced in a high oxidation state, facilitating the subsequent cyclization.[1]

Reagents:

  • 3-Acetylpyridine (1.0 eq)[1][2]

  • DMF-DMA (1.2 eq)[1][2]

  • S-Methylisothiourea hemisulfate (1.1 eq)[1][2]

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    )[2]
    
  • Ethanol (anhydrous)[2]

Step-by-Step Protocol:

  • Enaminone Formation: Dissolve 3-acetylpyridine (e.g., 10 mmol) in DMF-DMA (12 mmol). Heat to reflux (

    
    ) for 4–6 hours.
    
    • Validation Point: Monitor by TLC (EtOAc/Hexane). The starting ketone spot should disappear, replaced by a more polar, UV-active yellow spot (the enaminone).[1]

  • Evaporation: Remove excess DMF-DMA under reduced pressure. The residue is usually a yellow/orange oil or solid.[1]

  • Cyclization: Dissolve the crude enaminone in anhydrous ethanol. Add S-methylisothiourea hemisulfate (11 mmol) and NaOEt (11 mmol).

  • Reflux: Heat the mixture to reflux for 8–12 hours.

  • Workup: Cool to room temperature. Evaporate ethanol. Resuspend residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layer over

    
    . Concentrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).[1]
    
Functionalization Strategy: The "Oxidation-Displacement"

Rationale: The 2-SMe group is a poor leaving group.[1][2] Oxidation to the sulfone (


) makes the C2 position highly electrophilic, enabling 

reactions with amines under mild conditions.[1]

Protocol:

  • Oxidation: Dissolve the scaffold in DCM.[1][2] Add m-CPBA (2.2 eq) at

    
    .[2] Stir at RT for 2 hours.
    
    • Validation Point: TLC will show a massive shift to a lower Rf (more polar) species (Sulfone).

  • Displacement: Add the desired amine (e.g., morpholine, aniline derivative) (1.5 eq) and a base (DIPEA) to the crude sulfone solution.[1] Stir at RT or mild heat (

    
    ).
    
    • Validation Point: The polar sulfone spot disappears, replaced by the product spot.[1]

Biological Context & Mechanism of Action[1]

This scaffold acts as a hinge-binder in the ATP-binding pocket of kinases.[1][2] The pyridine nitrogen (N1 of the pyridine ring) typically accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met109 in p38


).[1]
Signal Transduction Pathway (p38 MAPK)

SignalingPathway Stimulus Pro-inflammatory Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Scaffold) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Effectors (MAPKAPK2, ATF2) p38->Substrates Response Inflammatory Response (Cytokine Production) Substrates->Response Inhibitor 2-SMe-4-Py-Pyrimidine Derivative Inhibitor->p38 ATP Competition

Caption: Figure 2.[1] The scaffold targets the phosphorylation cascade at the p38 node, preventing the activation of downstream inflammatory effectors.[1]

References

  • Boehm, J. C., et al. (1996).[1] 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs with Low 5-Lipoxygenase and Cyclooxygenase Inhibitory Potency.[1][2] Journal of Medicinal Chemistry, 39(19), 3929–3937.[1]

  • Adams, J. L., et al. (2001).[1] Pyrimidinylimidazole Inhibitors of p38: Cyclic N-1 Substituents Enhance Potency and Efficacy.[1][2] Bioorganic & Medicinal Chemistry Letters, 11(21), 2867–2870.[1]

  • Peifer, C., & Alessi, D. R. (2008).[1] Small-molecule inhibitors of protein kinase B/Akt and related biological targets.[1][2] ChemMedChem, 3(12), 1810-1838.[1] (Discusses pyrimidine scaffolds in kinase inhibition).

  • Vertex Pharmaceuticals. (2000). Inhibitors of p38 MAP Kinase.[1][3] (Patent WO2000017175). (Describes the synthesis of 2-substituted-4-arylpyrimidines).

  • Fischer, P. M. (2003).[1] The design of drug candidate kinase inhibitors.[1][4][3] Current Medicinal Chemistry, 10(18), 1763-1791.[1] (Review of the ATP-binding motif interactions).

Sources

Exploratory

An In-Depth Technical Guide to 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, a heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its physicochemical properties, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles.

Introduction and Molecular Overview

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a substituted pyrimidine derivative featuring a methylthio group at the 2-position and a pyridin-3-yl substituent at the 4-position. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs.[1][2] The incorporation of a pyridine ring and a methylthio group can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

The structural combination of a pyrimidine and a pyridine ring has been explored in the development of various therapeutic agents, including kinase inhibitors for cancer therapy.[3][4] The methylthio group can also play a crucial role in biological activity and can be a site for further chemical modification.

Chemical Structure and Properties

The chemical structure of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is depicted below.

Caption: Chemical structure of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₉N₃S
Molecular Weight 219.27 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like DMSO and methanol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 2

Synthesis and Characterization

The synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine can be achieved through several established synthetic routes for pyrimidine derivatives. A highly plausible and efficient method involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This synthetic strategy commences with the readily available 4-chloro-2-(methylthio)pyrimidine, which is then coupled with 3-pyridinylboronic acid in the presence of a palladium catalyst and a base.

Synthesis_Pathway reactant1 4-Chloro-2-(methylthio)pyrimidine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) reactant1->catalyst reactant2 3-Pyridinylboronic Acid reactant2->catalyst product 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine catalyst->product Suzuki Coupling

Caption: Proposed synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Proposed)

Materials:

  • 4-Chloro-2-(methylthio)pyrimidine

  • 3-Pyridinylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add 4-chloro-2-(methylthio)pyrimidine (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from deactivation.

  • Base: The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.

  • Mixed Solvent System: The use of a dioxane/water mixture aids in the dissolution of both the organic and inorganic reagents.

Characterization

The structure and purity of the synthesized 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons of the pyrimidine and pyridine rings will appear in the downfield region (typically δ 7.0-9.5 ppm). A singlet corresponding to the methylthio protons will be observed in the upfield region (around δ 2.5-3.0 ppm). The coupling patterns of the pyridine protons will be characteristic of a 3-substituted pyridine.
¹³C NMR Resonances for the carbon atoms of the pyrimidine and pyridine rings will be observed in the aromatic region (δ 110-170 ppm). The carbon of the methylthio group will appear in the upfield region (around δ 10-20 ppm).
Mass Spectrometry (MS) The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (219.27). Fragmentation patterns may involve the loss of the methylthio group or cleavage of the bond between the two rings.
Infrared (IR) Spectroscopy Characteristic C=N and C=C stretching vibrations of the aromatic rings will be present in the 1400-1600 cm⁻¹ region. C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ (aromatic) and 2900-3000 cm⁻¹ (aliphatic).

Potential Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] The structural motif of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer treatment.

Kinase Inhibition

Many kinase inhibitors incorporate a pyrimidine scaffold that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases and block their activity.[6] The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for drug development.[7] The pyridyl substituent of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine can form crucial hydrogen bonds within the kinase active site, while the methylthio group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

Kinase_Inhibition cluster_kinase Kinase Active Site atp_binding_site ATP Binding Pocket substrate Substrate Protein hydrophobic_pocket Hydrophobic Pocket inhibitor 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine inhibitor->atp_binding_site Binds to atp ATP atp->atp_binding_site Competes for binding product Phosphorylated Product substrate->product Phosphorylation (Inhibited)

Caption: Proposed mechanism of kinase inhibition by 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine.

Anticancer Potential

Given the prevalence of pyrimidine-based kinase inhibitors in oncology, 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a promising candidate for anticancer drug discovery.[8] Further investigation through in vitro screening against a panel of cancer cell lines and specific kinase assays would be necessary to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving modification of the pyridine and methylthio substituents, could lead to the development of more potent and selective anticancer agents.[1]

Conclusion

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a molecule with significant potential in the field of medicinal chemistry. Its synthesis can be readily achieved through established methods like the Suzuki-Miyaura coupling. The structural features of this compound make it an attractive candidate for investigation as a kinase inhibitor and, consequently, as a potential anticancer agent. This technical guide provides a solid foundation for researchers and drug development professionals to embark on further studies of this promising molecule.

References

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (2019). Google Patents.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Retrieved February 7, 2026, from [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (n.d.). Università di Siena. Retrieved February 7, 2026, from [Link]

  • Aryl pyrimidine derivatives. (1997). Google Patents.
  • Process for synthesis of a 2-thioalkyl pyrimidine. (2021). Google Patents.
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2018). Thieme Chemistry. Retrieved February 7, 2026, from [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2015). MDPI. Retrieved February 7, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (2011). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2020). Arabian Journal of Chemistry. Retrieved February 7, 2026, from [Link]

  • 13 C NMR spectra of synthesized model compound 4f. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (2019). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019). The Pharma Innovation Journal. Retrieved February 7, 2026, from [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). PubMed. Retrieved February 7, 2026, from [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2018). MDPI. Retrieved February 7, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of Pyrimidine Scaffolds in Modern Chemistry The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyrimidine Scaffolds in Modern Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a privileged scaffold in drug discovery.[3][4] Substituted pyrimidines are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific, yet important derivative, 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine , a molecule poised as a valuable intermediate in the synthesis of complex chemical entities for medicinal chemistry. Due to its specific substitution pattern, it offers unique reactivity and potential for elaboration into novel therapeutic agents.

Molecular Structure and Identification

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a bi-heterocyclic aromatic compound. The structure consists of a pyrimidine ring substituted at the 2-position with a methylthio group (-SCH₃) and at the 4-position with a pyridin-3-yl group.

Molecular Structure of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

Caption: 2D structure of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine.

IdentifierValue
IUPAC Name 2-(methylthio)-4-(pyridin-3-yl)pyrimidine
CAS Number 637354-24-6
Molecular Formula C₁₀H₉N₃S
Molecular Weight 203.26 g/mol
Canonical SMILES CSC1=NC=CC(=N1)C2=CN=CC=C2
InChI Key FAPBSCRDTLBGDD-UHFFFAOYSA-N

Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction / Comments
Melting Point (°C) 110 - 130Estimated based on similar 2-substituted-4-arylpyrimidines. The presence of two aromatic rings suggests a solid state at room temperature with a relatively sharp melting point.
Boiling Point (°C) > 350Predicted to be high due to its molecular weight and aromatic nature. Decomposition may occur at atmospheric pressure before boiling.
Solubility Soluble in DMSO, DMF, and chlorinated solvents (e.g., Dichloromethane, Chloroform). Sparingly soluble in alcohols (e.g., Methanol, Ethanol). Insoluble in water and non-polar solvents (e.g., Hexane).The polar nature of the pyrimidine and pyridine rings, combined with the non-polar methylthio group, suggests solubility in a range of polar aprotic solvents.
LogP (o/w) 2.0 - 2.5Calculated based on the contributions of the constituent fragments. This value indicates moderate lipophilicity.
pKa ~ 3.5 (most basic nitrogen)The pyridine nitrogen is expected to be the most basic site. The pyrimidine nitrogens are less basic due to the electron-withdrawing nature of the ring system.
Hydrogen Bond Acceptors 3The nitrogen atoms in the pyrimidine and pyridine rings can act as hydrogen bond acceptors.
Hydrogen Bond Donors 0There are no hydrogen atoms attached to electronegative atoms.
Rotatable Bonds 2The C-S bond and the C-C bond connecting the two aromatic rings.

Synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

The synthesis of 4-arylpyrimidines is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[5][6][7] This approach allows for the efficient formation of the C-C bond between the pyrimidine and pyridine rings.

Synthetic Strategy: Suzuki-Miyaura Coupling

The most logical and field-proven approach for the synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine involves the Suzuki-Miyaura coupling of a halogenated 2-(methylthio)pyrimidine with a pyridinylboronic acid derivative. 2-(Methylthio)-4-chloropyrimidine is a commercially available and suitable starting material for this transformation.

Synthetic Workflow for 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification reactant1 2-(Methylthio)-4-chloropyrimidine reaction Suzuki-Miyaura Coupling (Inert Atmosphere, Heat) reactant1->reaction reactant2 3-Pyridylboronic Acid reactant2->reaction catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst->reaction base Na₂CO₃ or K₂CO₃ base->reaction solvent DME/H₂O or Toluene/Ethanol/H₂O solvent->reaction product 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine reaction->product purification Work-up & Column Chromatography product->purification

Caption: Suzuki-Miyaura coupling workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 2-(Methylthio)-4-chloropyrimidine

  • 3-Pyridylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(methylthio)-4-chloropyrimidine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02 - 0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as DME/water (4:1) or a Toluene/Ethanol/water mixture. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(methylthio)-4-(pyridin-3-yl)pyrimidine.

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrimidine and pyridine rings, as well as a singlet for the methylthio group.

    • Methyl Protons (-SCH₃): A sharp singlet around δ 2.5-2.7 ppm.

    • Pyrimidine Protons: Two doublets in the aromatic region (δ 7.0-9.0 ppm), corresponding to the protons at the C5 and C6 positions.

    • Pyridine Protons: A set of signals in the aromatic region (δ 7.0-9.5 ppm) characteristic of a 3-substituted pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all ten carbon atoms.

    • Methyl Carbon (-SCH₃): A signal in the aliphatic region (δ 10-20 ppm).

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-170 ppm) corresponding to the carbon atoms of the pyrimidine and pyridine rings.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups and the aromatic systems.

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~2950-2850 cm⁻¹

  • C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹

  • C-S stretching: ~700-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 204.26.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine offers several avenues for further chemical modification, making it a versatile building block in medicinal chemistry.

  • Oxidation of the Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone. This modification can alter the electronic properties and solubility of the molecule and can also serve as a leaving group for nucleophilic substitution reactions.

  • Nucleophilic Aromatic Substitution: The methylthio group can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 2-position of the pyrimidine ring.

  • Modification of the Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can further influence the molecule's properties and reactivity.

Given the broad spectrum of biological activities associated with pyrimidine derivatives, 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a promising starting point for the development of novel therapeutic agents, particularly in areas such as oncology, inflammation, and infectious diseases. Its structural motifs are present in various kinase inhibitors and other targeted therapies.

Safety and Handling

As with any chemical compound, 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While experimental data on its physical and chemical properties are limited, this guide provides a comprehensive overview based on predicted properties, established synthetic methodologies, and expected spectroscopic characteristics. The insights and protocols presented herein are intended to empower researchers and scientists to effectively synthesize, characterize, and utilize this compound in their research endeavors.

References

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave Online. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyridin-3-yl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Mercaptopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Voskoboynik, O. Y., Kolomoets, O. S., Berest, G. G., Nosulenko, I. S., Martynenko, Y. V., & Kovalenko, S. I. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272. Retrieved from [Link]

  • Kovalenko, S. I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Shaikh, J. U., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Sciences, 8(4), 267-276. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of a 2-thioalkyl pyrimidine.
  • Al-Hourani, B. J., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of Molecular Structure, 1269, 133801. Retrieved from [Link]

  • Martínez-Ramos, F., et al. (2024). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Molecules, 29(3), 711. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl-3-(methyl thio) pyrazine. Retrieved from [Link]

  • Károlyi, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(23), 7149. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 28(21), 7306. Retrieved from [Link]

  • Hopkinson, M. N., et al. (2023). Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons. Nature Chemistry, 15(8), 1146-1154. Retrieved from [Link]

  • Takeda, K., et al. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 25(6), 1466-1473. Retrieved from [Link]

  • Rosales-Vázquez, R., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Molecules, 25(18), 4235. Retrieved from [Link]

  • Li, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(5), 3127-3130. Retrieved from [Link]

  • Sarpong, R., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 12, 836–842. Retrieved from [Link]

  • Károlyi, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved from [Link]

  • Ouyang, G., et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(10), 2133-2136. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)-1H-pyrazolo(3,4-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ding, Y., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(42), 26045-26049. Retrieved from [Link]

  • Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4999. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine in DMSO, Methanol, and Ethanol

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, a heterocyclic compound of interest in contemporary chemical and pharmaceutical resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. Recognizing the critical role of solubility in the progression of drug discovery and development, this document synthesizes theoretical principles with actionable experimental protocols. It is intended for researchers, scientists, and professionals in the field who require a robust understanding and practical methodology for assessing the solubility of this and similar chemical entities.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter. For a compound like 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, which belongs to the biologically significant class of pyrimidine derivatives, understanding its solubility is paramount. Pyrimidine and its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The efficacy of such compounds is often directly linked to their bioavailability, which in turn is heavily influenced by their solubility in physiological and formulation-relevant solvents.

This guide will focus on three common laboratory solvents: dimethyl sulfoxide (DMSO), methanol, and ethanol. DMSO is a powerful aprotic solvent widely used for dissolving a broad range of compounds for in vitro screening, while methanol and ethanol are protic solvents frequently employed in synthesis, purification, and formulation development. A thorough understanding of the solubility of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine in these solvents is therefore essential for its effective handling, characterization, and application in a research setting.

Theoretical Considerations for Solubility

The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. For 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, several key factors come into play.

Physicochemical Properties of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

A foundational step in predicting solubility is to examine the physicochemical properties of the solute.

PropertyValueSource
Molecular FormulaC₁₀H₉N₃SChemScene[3]
Molecular Weight203.26 g/mol ChemScene[3]
LogP2.2605ChemScene[3]
Topological Polar Surface Area (TPSA)38.67 ŲChemScene[3]
Hydrogen Bond Acceptors4ChemScene[3]
Hydrogen Bond Donors0ChemScene[3]

The LogP value of 2.2605 suggests a moderate lipophilicity, indicating that the compound is more soluble in non-polar environments than in water. The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors will significantly influence its interactions with protic and aprotic solvents.

Solvent Properties and Solute-Solvent Interactions

The principle of "like dissolves like" provides a general framework for predicting solubility.

  • DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds. Its ability to accept hydrogen bonds and its large dipole moment make it particularly effective at solvating molecules with polar functional groups. Given the presence of nitrogen atoms in the pyrimidine and pyridine rings of the target compound, strong dipole-dipole interactions are expected, leading to good solubility.

  • Methanol (CH₃OH) and Ethanol (CH₃CH₂OH): These are polar protic solvents capable of both donating and accepting hydrogen bonds. While 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine cannot donate hydrogen bonds, its nitrogen atoms can act as hydrogen bond acceptors, interacting with the hydroxyl groups of methanol and ethanol. The alkyl chains of these alcohols also provide a non-polar character that can interact favorably with the aromatic rings and the methylthio group of the solute. It is generally observed that the solubility of pyrimidine derivatives increases with temperature in alcoholic solvents.[4]

Predictive Models for Solubility

While experimental determination is the gold standard, computational models can provide valuable initial estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate the chemical structure of compounds with their biological activity or physicochemical properties like solubility.[4][5][6][7] These models often use descriptors such as LogP, molecular weight, and polar surface area to predict solubility. For pyrimidine derivatives, lipophilicity has been identified as an important parameter in some QSAR studies.[8] Machine learning approaches are also increasingly being used to predict solubility with high accuracy.[9]

Quantitative Data Summary

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
DMSO25Data to be determinedData to be determinede.g., Shake-Flask Method
Methanol25Data to be determinedData to be determinede.g., Shake-Flask Method
Ethanol25Data to be determinedData to be determinede.g., Shake-Flask Method

Experimental Protocol for Solubility Determination

To ensure accuracy and reproducibility, a standardized experimental protocol is essential. The following section details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Principle of the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining equilibrium solubility. It involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Materials and Equipment
  • 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (solid, high purity)

  • DMSO (analytical grade)

  • Methanol (analytical grade)

  • Ethanol (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (e.g., 10 mg) into separate vials. The exact amount should be sufficient to ensure a solid phase remains after reaching equilibrium.

    • Add a precise volume of the respective solvent (DMSO, methanol, or ethanol) to each vial (e.g., 1 mL).

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To completely separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine of known concentrations.

    • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the solute in the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant temperature B->C D Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Quantify using HPLC F->G H Calculate solubility G->H

Sources

Foundational

"2-(Methylthio)-4-(pyridin-3-yl)pyrimidine" potential biological activity

Topic: Unlocking the Pharmacological Potential of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Unlocking the Pharmacological Potential of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The "Linchpin" Scaffold

In the landscape of modern drug discovery, 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (CAS: 637354-24-6) represents more than a singular chemical entity; it is a privileged scaffold precursor . While the molecule itself possesses specific physicochemical properties, its primary value lies in its role as a versatile "diversity node" for accessing potent kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

This guide analyzes the biological potential of this scaffold, moving beyond its identity as a building block to explore its pharmacophore features, predicted mechanism of action (MoA), and the experimental workflows required to transition it from a raw intermediate to a lead candidate.

Chemical Identity & Structural Pharmacophore

1.1 Physicochemical Profile
  • IUPAC Name: 2-(methylsulfanyl)-4-(pyridin-3-yl)pyrimidine

  • Molecular Formula: C₁₀H₉N₃S[1]

  • Molecular Weight: 203.26 g/mol

  • LogP (Predicted): ~2.1 (Moderate lipophilicity due to the methylthio group)

  • H-Bond Acceptors: 3 (Pyrimidine N1, N3; Pyridine N)

  • H-Bond Donors: 0 (In native state)

1.2 Pharmacophore Analysis

The biological activity of this molecule is dictated by two distinct domains:

  • The Biaryl Core (4-(pyridin-3-yl)pyrimidine): This is a classic "hinge-binding" motif found in numerous ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrimidine and pyridine rings are positioned to accept hydrogen bonds from the backbone amides of kinase hinge regions (e.g., Met109 in p38 MAPK or Leu83 in CDK2).

  • The 2-Methylthio Group (The "Trigger"): In its native state, the -SMe group is lipophilic and bulky, potentially clashing with steric gates in enzyme pockets. However, it is a "masked" electrophile. Upon metabolic or synthetic oxidation to a sulfoxide/sulfone, it becomes a potent leaving group, allowing for the rapid introduction of amines to generate 2-amino-4-(pyridin-3-yl)pyrimidines —a class of drugs known for high potency.

Biological Activity & Mechanism of Action (MoA)

2.1 Primary Target Class: Kinase Inhibition (ATP-Competitive)

The 4-arylpyrimidine scaffold is a bioisostere of the imidazole core found in the reference p38 inhibitor SB-203580 .

  • Mechanism: The pyridine nitrogen (typically at the 3- or 4-position relative to the pyrimidine) acts as a critical anchor point. It forms a hydrogen bond with the ATP-binding pocket of Serine/Threonine kinases.

  • Predicted Activity:

    • p38 MAPK: Inhibition of cytokine production (TNF-α, IL-1β).

    • CDK2/Cyclin E: Cell cycle arrest in G1/S phase (Oncology application).

    • JNK1/2/3: Neuroprotection and apoptosis modulation.

2.2 Secondary Target: Adenosine Receptor Antagonism

Pyrimidine derivatives are well-documented antagonists of Adenosine


 receptors. The planar biaryl system mimics the adenine core of the endogenous ligand, while the 2-position substituent dictates selectivity between 

and

subtypes.
2.3 Metabolic Activation (The Pro-Drug Concept)

The methylthio group is susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s (CYPs).

  • Pathway:

    
    
    
  • Implication: The sulfoxide/sulfone metabolites are significantly more polar and reactive. In a biological system, these can undergo nucleophilic displacement by endogenous thiols (e.g., Glutathione), leading to potential toxicity or covalent modification of enzymes.

Visualizing the Scaffold Strategy

The following diagram illustrates the "Diversity Node" concept—how this specific molecule serves as a gateway to three distinct therapeutic classes.

ScaffoldStrategy Core 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (The Scaffold) Oxidation Synthetic/Metabolic Oxidation (S-O) Core->Oxidation mCPBA or FMOs Displacement Nucleophilic Aromatic Substitution (SnAr) Oxidation->Displacement Activated Leaving Group Target1 Target: p38 MAPK (Anti-inflammatory) Substituent: Anilines Displacement->Target1 + Ar-NH2 Target2 Target: CDK2 (Anticancer) Substituent: Cycloalkylamines Displacement->Target2 + R-NH2 Target3 Target: Adenosine A2A (CNS/Immuno-oncology) Substituent: Furans/Phenols Displacement->Target3 + Ar-OH

Figure 1: The "Diversity Node" workflow. The methylthio group is the chemical handle that allows the transformation of the core scaffold into specific inhibitors for p38 MAPK, CDK2, and Adenosine receptors.

Experimental Protocols

To validate the biological activity of this scaffold, researchers must first functionalize it. Testing the methylthio parent directly often yields low-affinity "noise" due to the lack of specific H-bond donors.

4.1 Protocol A: Activation and Library Generation

Objective: Convert the SMe group into an amine library for SAR (Structure-Activity Relationship) screening.

  • Oxidation: Dissolve 1.0 eq of 2-(methylthio)-4-(pyridin-3-yl)pyrimidine in DCM. Add 2.2 eq of m-CPBA at 0°C. Stir for 2 hours to generate the sulfone.

  • Workup: Wash with saturated

    
     to remove benzoic acid byproduct. Isolate the sulfone intermediate.
    
  • Displacement (SnAr): Aliquot the sulfone into a 96-well plate. Add 1.2 eq of diverse amines (anilines, benzylamines) and 2.0 eq of DIPEA in dioxane.

  • Heating: Heat at 80°C for 4-6 hours.

  • Purification: Evaporate solvent and purify via prep-HPLC.

4.2 Protocol B: Kinase Activity Assay (FRET-Based)

Objective: Quantify the IC50 of the derivatives against p38 MAPK.

  • Reagents: Recombinant p38

    
    , Fluorescein-labeled peptide substrate (e.g., MAPKAPK2 derived), ATP (at 
    
    
    
    ), Test compounds.
  • Method:

    • Prepare 3x Enzyme solution in kinase buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT, 0.01% Triton X-100).
      
    • Dispense 5 µL of test compound (in DMSO) into 384-well black plates.

    • Add 10 µL of Enzyme solution. Incubate 15 min at RT.

    • Add 10 µL of Substrate/ATP mix.

    • Incubate for 60 min at RT.

    • Add Stop Solution (EDTA) containing a Terbium-labeled antibody that recognizes the phosphorylated peptide.

    • Read: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm).

    • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Quantitative Data Summary (Predicted vs. Literature)

The following table summarizes the shift in potency when the "Dummy" SMe group is replaced with "Active" pharmacophores, based on matched molecular pair analysis of similar pyrimidine scaffolds.

Compound VariantR-Group (C2 Position)TargetPredicted IC50Mechanism
Parent (The Topic) -S-CH₃ (Methylthio) p38 MAPK > 10 µM Weak hydrophobic binding
Derivative A-NH-Ph (Aniline)p38 MAPK50 - 200 nMH-bond donor to Glu71/Asp168
Derivative B-NH-CyclohexylCDK2100 - 500 nMHydrophobic pocket fill
Derivative C-NH-(4-F-Phenyl)Adenosine A2A< 50 nMReceptor antagonism

Safety & Toxicology Considerations

When developing drugs based on this scaffold, the metabolic fate of the methylthio group is a critical safety checkpoint.

  • Risk: If the SMe group is retained in the final molecule, it can be oxidized to a reactive sulfoxide. This metabolite acts as a Michael acceptor, potentially covalently binding to liver proteins (leading to hepatotoxicity).

  • Mitigation: The SMe group is best utilized as a synthetic handle (leaving group) and replaced by metabolically stable amines or ethers in the final drug candidate.

References

  • Voskoboynik, O. Y., et al. (2017).[2] "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs." Chemistry of Heterocyclic Compounds. [2]

  • Shafique, R., et al. (2024). "N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach." RSC Advances.

  • Asif, M. (2017).[3] "Biological Activity of Pyrimidine Derivatives: A Review." Organic & Medicinal Chemistry International Journal.

  • Jain, K. S., et al. (2006). "Recent advances in pharmacological profile of poly-substituted pyrimidines." Current Science.

  • Chemical Identity: "2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (CAS 637354-24-6)."[1][4][5] GuideChem.

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

Introduction: The Pyrimidine Core in Modern Drug Discovery The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in natural bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in natural bioactive molecules, including nucleic acids and vitamins, has made it a "privileged scaffold" for the design of novel therapeutic agents.[2] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties.[2] This guide delves into the discovery and history of a specific, yet significant, member of this family: 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine . While not a household name in therapeutics itself, this compound serves as a critical building block and intermediate in the synthesis of more complex, biologically active molecules. Its story is one of synthetic ingenuity and the relentless pursuit of new chemical entities to combat human disease.

The Genesis of a Scaffold: Early Synthetic Strategies for Pyrimidine Derivatives

The synthesis of the pyrimidine ring has been a subject of intense study for over a century, with several named reactions forming the bedrock of its chemistry. Understanding these foundational methods is crucial to appreciating the likely pathways to 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine.

One of the most classical and versatile methods is the Prins-Biginelli reaction , first reported in 1893.[3] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) provides a straightforward route to dihydropyrimidinones, which can be subsequently aromatized.[3]

Another cornerstone is the Hantzsch pyrimidine synthesis , which involves the condensation of a β-ketoester with ammonia or an ammonium salt and an α,β-unsaturated carbonyl compound.[3] These early methods, while robust, often require harsh conditions and offer limited control over substitution patterns.

More contemporary approaches often involve the cyclization of 1,3-dicarbonyl compounds or their equivalents with amidines.[1] This [3+3] fragment condensation strategy offers greater flexibility in the introduction of various substituents onto the pyrimidine core.[1]

A Plausible Pathway: The Likely First Synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

While a singular, seminal publication detailing the "discovery" of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is not readily apparent in the historical literature, its synthesis can be logically deduced from established chemical principles and the documented preparation of analogous compounds. The most probable synthetic route involves a multi-step sequence, likely first explored in the context of creating libraries of substituted pyrimidines for biological screening or as intermediates for more complex targets.

The synthesis would logically begin with the construction of the corresponding 2-thioxopyrimidine precursor. This is commonly achieved through the condensation of a 1,3-dicarbonyl compound bearing a pyridin-3-yl moiety with thiourea.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, self-validating system for the synthesis of a 2-thioxo-4-(aryl)pyrimidine, a direct precursor to the title compound. The causality behind each step is explained to provide field-proven insights.

Step 1: Condensation to form 4-(Pyridin-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine

  • Rationale: This step utilizes the well-established Biginelli-like condensation to form the core dihydropyrimidine ring. 3-Pyridinecarboxaldehyde is chosen as the aldehyde component to introduce the desired pyridin-3-yl group at the 4-position. Ethyl acetoacetate serves as the 1,3-dicarbonyl component, and thiourea provides the N-C-N fragment and the sulfur atom. An acid catalyst is employed to activate the aldehyde carbonyl for nucleophilic attack.

  • Procedure:

    • To a stirred solution of 3-pyridinecarboxaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol, add thiourea (1.5 equivalents).

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: S-Methylation to Yield 2-(Methylthio)-4-(pyridin-3-yl)-1,4-dihydropyrimidine

  • Rationale: The exocyclic thiol group of the 2-thioxopyrimidine is nucleophilic and can be readily alkylated. Methyl iodide is a classic and highly effective methylating agent. A base is used to deprotonate the thiol, increasing its nucleophilicity.

  • Procedure:

    • Suspend the dried 4-(pyridin-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add a base, such as sodium methoxide or potassium carbonate (1.1 equivalents), and stir the mixture for 15-20 minutes at room temperature.

    • Cool the mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Step 3: Aromatization to 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

  • Rationale: The dihydropyrimidine ring can be oxidized to the corresponding aromatic pyrimidine. A variety of oxidizing agents can be employed for this transformation. The choice of oxidant depends on the substrate's sensitivity and the desired reaction conditions.

  • Procedure:

    • Dissolve the 2-(methylthio)-4-(pyridin-3-yl)-1,4-dihydropyrimidine (1 equivalent) in a suitable solvent like chloroform or dichloromethane.

    • Add an oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2-3 equivalents).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture to remove the oxidant and its byproducts.

    • Wash the filtrate with a suitable aqueous solution (e.g., sodium bicarbonate if an acidic byproduct is formed) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine.

    • Purify the product by column chromatography on silica gel or by recrystallization.

Visualizing the Synthesis

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product PyridineCHO 3-Pyridine- carboxaldehyde Dihydropyrimidine 4-(Pyridin-3-yl)-2-thioxo- 1,2,3,4-tetrahydropyrimidine PyridineCHO->Dihydropyrimidine EtAcetoacetate Ethyl Acetoacetate EtAcetoacetate->Dihydropyrimidine Thiourea Thiourea Thiourea->Dihydropyrimidine  Condensation (Biginelli-like) SMethyl_DHP 2-(Methylthio)-4-(pyridin-3-yl)- 1,4-dihydropyrimidine Dihydropyrimidine->SMethyl_DHP  S-Methylation (CH3I, Base) FinalProduct 2-(Methylthio)-4- (pyridin-3-yl)pyrimidine SMethyl_DHP->FinalProduct  Aromatization (Oxidation)

Caption: A plausible synthetic pathway to 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine.

Characterization and Physicochemical Properties

The structural elucidation of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine would rely on a combination of spectroscopic techniques and physical measurements.

Analytical Technique Expected Observations
¹H NMR Resonances corresponding to the protons on the pyrimidine and pyridine rings, as well as a characteristic singlet for the methylthio group (S-CH₃) around δ 2.5-2.7 ppm.
¹³C NMR Signals for all unique carbon atoms in the molecule, including the methylthio carbon, and the carbons of the two aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₉N₃S).
Infrared (IR) Spectroscopy Characteristic absorption bands for C=N and C=C stretching vibrations of the aromatic rings.
Melting Point A sharp and defined melting point, indicative of a pure crystalline solid.

The Role of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine in Drug Development

The true significance of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine lies in its utility as a versatile intermediate in the synthesis of more complex and potent drug candidates. The methylthio group is an excellent leaving group, particularly after oxidation to the corresponding methylsulfinyl or methylsulfonyl group. This allows for nucleophilic aromatic substitution (SNAᵣ) reactions, where the sulfinyl/sulfonyl group is displaced by various nucleophiles, such as amines.

This strategy is frequently employed in the synthesis of kinase inhibitors. The pyrimidine core often serves as a scaffold that mimics the adenine part of ATP, binding to the hinge region of the kinase active site. The pyridinyl group can be tailored to interact with specific amino acid residues in the binding pocket, enhancing potency and selectivity. The displaceable group at the 2-position allows for the introduction of various side chains that can further optimize the compound's pharmacological profile.

For instance, a plausible downstream application would be the oxidation of the methylthio group to a methylsulfonyl group, followed by reaction with a substituted aniline to generate a 2-anilino-4-(pyridin-3-yl)pyrimidine derivative, a common motif in kinase inhibitors.

Visualizing the Transformation

Functionalization_Pathway Start 2-(Methylthio)-4- (pyridin-3-yl)pyrimidine Intermediate 2-(Methylsulfonyl)-4- (pyridin-3-yl)pyrimidine Start->Intermediate  Oxidation (e.g., m-CPBA) Product 2-(Arylamino)-4- (pyridin-3-yl)pyrimidine (Kinase Inhibitor Scaffold) Intermediate->Product  Nucleophilic Aromatic Substitution (SNAᵣ) (ArNH₂, Base)

Caption: Functionalization of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine for drug discovery.

Conclusion

The history of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is intrinsically linked to the broader evolution of pyrimidine chemistry and its application in medicinal chemistry. While its "discovery" may not be a singular event, its importance as a synthetic intermediate is undeniable. The logical and efficient synthetic pathways to this molecule, built upon the foundations of classic organic reactions, have enabled the exploration of a vast chemical space of pyridinyl-pyrimidine derivatives. As the quest for more selective and potent therapeutics continues, the role of such versatile building blocks remains paramount, underscoring the enduring legacy of fundamental synthetic chemistry in the advancement of medicine.

References

  • Shaikh, M. H., et al. (2018). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Oriental Journal of Chemistry, 34(1), 481-487. [Link]

  • Desai, N. C., et al. (2014). A review on the synthesis and reactions of pyrimidine derivatives. Journal of Saudi Chemical Society, 18(5), 543-564.
  • WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google P
  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE - YouTube. [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. [Link]

  • Ben-Abdelouahab, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

  • Al-Janabi, Z. A. H., et al. (2020). synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. International Journal of Pharmaceutical Research, 12(1). [Link]

  • Voskressensky, L. G., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Hyma Synthesis Pvt. Ltd. [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE - ResearchGate. [Link]

  • Ettahiri, J., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 675-706. [Link]

  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11, 1-7. [Link]

  • Nadar, S., & Khan, T. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical biology & drug design. [Link]

  • Mititelu, M., et al. (2022). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL ACTION. Revue Roumaine de Chimie, 67(1-2), 107-119. [Link]

  • Salas, C. O., & Espinosa-Bustos, C. (Eds.). (2022). Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine: A Scaffold of Latent Potential

Introduction: The Prominence of the Pyrimidine Core in Drug Discovery The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrimidine Core in Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and its ability to engage with diverse biological targets.[1][2] As a fundamental component of nucleic acids, its inherent biocompatibility and versatile chemical nature have made it a favored scaffold for the development of therapeutics across a spectrum of diseases. Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, analgesic, and anti-inflammatory properties.[2][3][4][5] The pyrimidine ring's capacity to form hydrogen bonds and serve as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

Within this expansive chemical family lies 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, a molecule that combines the established pyrimidine core with a pyridine substituent—another heterocycle of significant medicinal importance. The methylthio group at the 2-position offers a key site for chemical modification, allowing for the fine-tuning of electronic properties and metabolic stability. This guide provides a comprehensive technical overview of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, synthesizing available data on its synthesis, chemical properties, and the therapeutic potential suggested by the activities of its structural relatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Synthesis and Chemical Properties

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. Fortunately, 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine can be prepared through straightforward and efficient chemical methodologies.

Synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

A direct and high-yielding synthesis has been reported, starting from the corresponding pyrimidine hydrosulfide.[6] This S-methylation reaction is a common and reliable method for introducing the methylthio group.

Experimental Protocol: [6]

  • Starting Materials: 2-Methyl-4-(pyridin-3-yl)pyrimidine hydrosulfide, Sodium Hydride (NaH), Methyl Iodide (CH₃I).

  • Reaction Setup: To a mixture of 2-methyl-4-(pyridin-3-yl)pyrimidine hydrosulfide (0.11 mol) and a 1M solution of sodium hydride (106 ml), add methyl iodide (15 g) slowly. The causality behind using a strong base like NaH is to deprotonate the thiol group, forming a highly nucleophilic thiolate anion which readily attacks the electrophilic methyl iodide.

  • Reaction Conditions: The reaction is stirred for 2 hours at a controlled temperature of 273 K (0 °C). Maintaining a low temperature is crucial to prevent potential side reactions and ensure selective S-alkylation over N-alkylation of the pyrimidine ring.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, washed thoroughly with water to remove inorganic salts, and dried. The crude product is then purified by crystallization from an ethanol solution to yield the pure compound (yield reported: 19.9 g).

G cluster_synthesis Synthesis Pathway A 2-Methyl-4-(pyridin-3-yl)pyrimidine hydrosulfide B 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine A->B  1. NaH  2. CH3I, 273 K, 2h

Caption: Synthesis of the target compound via S-methylation.

Chemical Modifications: Oxidation to the Sulfone

The methylthio group is not merely a static feature; it is a functional handle that can be readily oxidized to the corresponding sulfoxide or sulfone. This transformation significantly alters the electronic and steric properties of the molecule, which can have profound effects on biological activity. The sulfone derivative, 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine, has been synthesized and characterized.[7]

Experimental Protocol: [7]

  • Oxidation Reaction: A solution of hydrogen peroxide (30 mL, 30%) is added dropwise to a suspension of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (0.1 mol) in acetic acid (20 mL).

  • Reaction Conditions: The mixture is initially stirred in a water bath for 30 minutes and then refluxed for 1 hour to drive the oxidation to completion.

  • Isolation: After cooling, the resulting yellow precipitate is filtered, washed with water and ethanol, and dried under vacuum. This procedure yields the 2-(methylsulfonyl) derivative with a reported yield of 71%.

G cluster_oxidation Oxidation Pathway A 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine B 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine A->B  H2O2, Acetic Acid  Reflux, 1h

Caption: Oxidation of the methylthio group to a methylsulfonyl group.

Physicochemical and Structural Properties
PropertyValueSource
Molecular Formula C₁₀H₉N₃SInferred
Molecular Weight 203.26 g/mol Inferred

Crystallographic Data for 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine: [7]

The crystal structure of the sulfonyl derivative was determined by X-ray diffraction, providing precise measurements of its solid-state conformation.

ParameterValue
Crystal System Monoclinic
Space Group C2/c
a (Å) 5.4625 (8)
b (Å) 10.8235 (16)
c (Å) 17.520 (3)
β (°) 97.460 (3)
Volume (ų) 1027.1 (3)

This structural data is invaluable for computational modeling and structure-based drug design efforts, providing a validated three-dimensional template for understanding potential interactions with biological targets.

Biological Activities and Therapeutic Potential: A Landscape of Possibilities

Direct biological activity screening data for 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is sparse in the reviewed literature. However, the extensive pharmacology of structurally related pyrimidine and pyridopyrimidine compounds provides a strong rationale for its investigation in several therapeutic areas. This scaffold can be viewed as a promising starting point for medicinal chemistry campaigns.

G cluster_targets Potential Therapeutic Areas Core 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine Scaffold Oncology Oncology (Kinase Inhibition) Core->Oncology Pyridopyrimidine Kinase Inhibitors [4, 16] Inflammation Inflammation & Pain (Analgesic) Core->Inflammation 2-Methylthio Dihydropyrimidines [1] Infection Infectious Diseases (Antiviral, Antimicrobial) Core->Infection General Pyrimidine Activity [6, 7] Fibrosis Fibrotic Diseases (Antifibrotic) Core->Fibrosis 2-(Pyridin-2-yl) Pyrimidines [11]

Caption: Potential therapeutic applications based on related structures.

Oncology

The pyridopyrimidine core is a well-established scaffold in oncology research, particularly in the development of kinase inhibitors.[8] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

  • Kinase Inhibition: Fused pyridopyrimidine systems have been developed as potent inhibitors of key cancer-related kinases such as PI3K, mTOR, and MPS1.[8][9] The 2,4-disubstituted pyrimidine core is also crucial for activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer.[2] The 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine scaffold represents a logical starting point for designing novel kinase inhibitors.

Analgesic and Anti-inflammatory Activity

Derivatives of 2-methylthio-dihydropyrimidines have shown significant analgesic activity in preclinical models.[3] This activity is believed to stem from the inhibition of peripheral pain mechanisms. The broader class of pyrimidines has also been reported to possess anti-inflammatory properties.[5] This suggests that the title compound and its derivatives could be explored for the treatment of pain and inflammatory conditions.

Antimicrobial and Antiviral Agents

The pyrimidine nucleus is integral to numerous compounds with demonstrated antimicrobial, antifungal, and antiviral activities.[3][4][5] Its ability to mimic endogenous nucleosides allows for interference with viral and microbial replication machinery. Given the urgent need for new anti-infective agents, screening 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine and its analogues against a panel of pathogens is a worthwhile endeavor.

Pharmacokinetic Considerations

The ultimate success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME).

General Principles for Pyrimidine Analogues

Many pyrimidine-based drugs function as prodrugs that require intracellular activation, typically through sequential phosphorylation, to exert their pharmacological effects.[10] While there is often a linear relationship between the administered dose and plasma concentration, this does not always correlate with the concentration of the active intracellular metabolites.[10] This disconnect underscores the importance of cellular uptake and metabolism in the efficacy of pyrimidine drugs.

cluster_pk General Intracellular Activation Pathway Extracellular Pyrimidine Analogue (Extracellular) Intracellular Pyrimidine Analogue (Intracellular) Extracellular->Intracellular Cellular Uptake MonoP Monophosphate Intracellular->MonoP Phosphorylation DiP Diphosphate MonoP->DiP Phosphorylation TriP Triphosphate (Active) DiP->TriP Phosphorylation Target Pharmacological Target (e.g., DNA/RNA Polymerase) TriP->Target

Sources

Protocols & Analytical Methods

Method

Protocol and Application Notes for the Step-by-Step Synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

An Application Note for Medicinal and Process Chemists Abstract: This document provides a detailed, research-grade protocol for the synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, a key heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemists

Abstract: This document provides a detailed, research-grade protocol for the synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, a key heterocyclic building block for drug discovery and development. The synthetic strategy is built upon a robust and modular three-step sequence commencing from the readily available starting material, uracil. The chosen pathway involves the initial formation of a versatile 2,4-dichloropyrimidine intermediate, followed by two sequential and site-selective functionalization reactions: a palladium-catalyzed Suzuki-Miyaura cross-coupling to install the pyridin-3-yl moiety at the C4-position, and a subsequent nucleophilic aromatic substitution to introduce the methylthio group at the C2-position. This guide explains the causality behind the procedural choices, provides step-by-step experimental protocols, and includes mechanistic diagrams to ensure clarity and reproducibility for researchers in the field.

Rationale and Synthetic Strategy

The synthesis of multi-substituted pyrimidines is a cornerstone of medicinal chemistry. The target molecule, 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, possesses two distinct functionalities that can be orthogonally introduced, making a convergent synthesis highly efficient. Our selected strategy prioritizes reliability, scalability, and high selectivity based on established chemical principles.

The overall workflow is depicted below:

G Uracil Uracil DCP Intermediate 1: 2,4-Dichloropyrimidine Uracil->DCP Step 1: Chlorination (POCl₃) CPP Intermediate 2: 2-Chloro-4-(pyridin-3-yl)pyrimidine DCP->CPP Step 2: Suzuki Coupling (3-Pyridinylboronic Acid, Pd catalyst) Product Final Product: 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine CPP->Product Step 3: SNAr Reaction (NaSMe)

Figure 1: Overall three-step synthetic workflow.

Causality of the Synthetic Design:

  • Starting Point: Uracil is an inexpensive and commercially abundant starting material, providing an economical entry point to the pyrimidine core.

  • Key Intermediate: Converting uracil to 2,4-dichloropyrimidine creates a highly versatile intermediate. The two chlorine atoms act as excellent leaving groups but possess differential reactivity, which is crucial for selective functionalization.

  • Site-Selectivity in Functionalization:

    • Step 2 (Suzuki Coupling): The chlorine atom at the C4 position of the pyrimidine ring is known to be more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position.[1][2] This predictable selectivity allows for the controlled installation of the pyridin-3-yl group at C4 while leaving the C2 position available for the next transformation.

    • Step 3 (Nucleophilic Aromatic Substitution - SNAr): The remaining C2-chlorine is subsequently displaced by a sulfur nucleophile. The electron-deficient nature of the pyrimidine ring, further activated by the attached pyridine moiety, facilitates this SNAr reaction.[3][4]

This sequential approach provides a reliable and high-yielding route to the final product, minimizing the formation of isomeric impurities that could arise from a less controlled process.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Sodium thiomethoxide and its precursors have a strong, unpleasant odor.

Step 1: Synthesis of 2,4-Dichloropyrimidine (Intermediate 1)

This procedure details the conversion of uracil to 2,4-dichloropyrimidine via electrophilic substitution using phosphorus oxychloride.

Reaction Scheme: Uracil → 2,4-Dichloropyrimidine (using POCl₃)

Materials & Reagents:

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
UracilC₄H₄N₂O₂112.090.501.056.0 g
Phosphorus OxychloridePOCl₃153.334.899.8450 mL
ChloroformCHCl₃119.38--As needed
Sodium BicarbonateNaHCO₃84.01--Sat. aq. sol.
Sodium SulfateNa₂SO₄142.04--Anhydrous

Protocol:

  • To a 1-L two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (56.0 g, 0.50 mol).

  • In the fume hood, carefully add phosphorus oxychloride (450 mL, 4.89 mol).

  • Heat the resulting suspension to reflux with vigorous stirring. An oil bath set to approximately 110-115 °C is recommended.

  • Maintain the reflux for 4 hours. The reaction mixture should become a clear, slightly brown solution, indicating the completion of the reaction.[5]

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto 1 kg of crushed ice in a large beaker with stirring. This step is highly exothermic and must be done cautiously in a fume hood.

  • Once the ice has melted, transfer the aqueous solution to a separatory funnel and extract with chloroform (3 x 200 mL).

  • Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 150 mL) and brine (1 x 150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is typically a low-melting solid or oil. Further purification can be achieved by vacuum distillation if necessary, but the crude material is often of sufficient purity for the subsequent step.

Expected Yield: ~90-95% Characterization (Literature): Appearance: Colorless to light-yellow solid/oil. ¹H NMR (CDCl₃): δ 8.75 (d, 1H), 7.50 (d, 1H).

Step 2: Synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine (Intermediate 2)

This protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling to selectively functionalize the C4 position of 2,4-dichloropyrimidine.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition (R¹-X) C [R¹-Pd(II)L₂-X] A->C D Transmetalation (R²-B(OH)₂) E [R¹-Pd(II)L₂-R²] C->E E->A R¹-R² F Reductive Elimination

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Materials & Reagents:

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.980.101.014.9 g
3-Pyridinylboronic AcidC₅H₆BNO₂122.920.111.113.5 g
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.0030.033.47 g
Sodium CarbonateNa₂CO₃105.990.303.031.8 g
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.12--400 mL
WaterH₂O18.02--100 mL
Ethyl AcetateC₄H₈O₂88.11--As needed

Protocol:

  • To a 1-L round-bottom flask, add 2,4-dichloropyrimidine (14.9 g, 0.10 mol), 3-pyridinylboronic acid (13.5 g, 0.11 mol), and sodium carbonate (31.8 g, 0.30 mol).

  • Add DME (400 mL) and water (100 mL) to the flask.

  • Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the solvent.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3.47 g, 3 mol%) to the mixture.

  • Heat the reaction mixture to reflux (approx. 85 °C) under an inert atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (300 mL) and water (200 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. The crude product will be a solid.

  • Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Expected Yield: ~75-85% Characterization (Predicted): Appearance: Off-white to pale yellow solid. MS (ESI+): m/z [M+H]⁺ calculated for C₉H₆ClN₃: 192.03, found ~192.0.

Step 3: Synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (Final Product)

This final step involves a nucleophilic aromatic substitution (SNAr) to displace the C2-chlorine with a methylthiolate group.

G Reactants 2-Chloro-4-(pyridin-3-yl)pyrimidine + NaSMe Intermediate Meisenheimer Complex (Anionic σ-complex) Reactants->Intermediate Nucleophilic Attack Product 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine + NaCl Intermediate->Product Elimination of Cl⁻

Figure 3: General mechanism for the SNAr reaction.

Materials & Reagents:

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
2-Chloro-4-(pyridin-3-yl)pyrimidineC₉H₆ClN₃191.620.051.09.58 g
Sodium ThiomethoxideCH₃NaS70.090.061.24.21 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--100 mL
Diethyl Ether(C₂H₅)₂O74.12--As needed

Protocol:

  • Dissolve 2-chloro-4-(pyridin-3-yl)pyrimidine (9.58 g, 0.05 mol) in anhydrous DMF (100 mL) in a 250-mL round-bottom flask under an inert atmosphere.

  • Add sodium thiomethoxide (4.21 g, 0.06 mol) to the solution in one portion. Alternative: Sodium thiomethoxide can be prepared in situ from methanethiol and a base like sodium hydride.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]

  • Pour the reaction mixture into ice-water (500 mL) with stirring. A precipitate should form.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Dry the product under vacuum to yield the final compound. If necessary, the product can be further purified by recrystallization (e.g., from ethanol).

Expected Yield: >90% Characterization (Predicted): Appearance: White to off-white solid. MS (ESI+): m/z [M+H]⁺ calculated for C₁₀H₉N₃S: 204.06, found ~204.1. ¹H NMR (CDCl₃): Signals expected for the pyridyl protons, pyrimidine protons, and a singlet for the S-CH₃ group around δ 2.6-2.8 ppm.

References

  • Fun, H. K., et al. (2010). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o143. Available at: [Link]

  • W.O. Patent No. WO2021113282A1. (2021). Process for synthesis of a 2-thioalkyl pyrimidine. Google Patents.
  • Patsay, I. O., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. Available at: [Link]

  • Lukin, K., & Allentoff, A. (2005). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Organic Process Research & Development, 9(5), 592-595.
  • U.S. Patent No. US5525724A. (1996). Process for the preparation of chloropyrimidines. Google Patents.
  • W.O. Patent No. WO2006071130A2. (2006). A process for the preparation of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine and its salts. Google Patents.
  • Lan, P., et al. (2018). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 83(15), 8565-8575. Available at: [Link]

  • Sandmeyer, T. F., & Maw, G. N. (1996). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 61(21), 7230-7238. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved February 7, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols for Investigating "2-(Methylthio)-4-(pyridin-3-yl)pyrimidine" in Cancer Cell Lines

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Oncology The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Oncology

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2] Its derivatives have garnered significant attention in oncology due to their demonstrated efficacy against various cancer cell lines.[1] This is largely attributed to their ability to act as bioisosteres of purines and interact with a wide range of biological targets crucial for cancer cell proliferation and survival.[3] Pyrimidine-based compounds have been successfully developed as inhibitors of protein kinases, which are essential enzymes controlling cell growth, differentiation, and metabolism.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the potential anticancer properties of the novel compound, 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine . While specific data on this molecule is not yet prevalent in published literature, its structural features—a pyrimidine core linked to a pyridine ring and a methylthio group—suggest a strong rationale for its evaluation as a potential kinase inhibitor. These application notes will, therefore, furnish the foundational logic and detailed experimental protocols to explore its efficacy and mechanism of action in cancer cell lines.

Postulated Mechanism of Action: Targeting Tyrosine Kinase Signaling

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[1][3][4] Given the structural alerts within "2-(Methylthio)-4-(pyridin-3-yl)pyrimidine," a plausible hypothesis is its interference with receptor tyrosine kinase (RTK) signaling pathways, which are frequently dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers.[5][6][7] We postulate that "2-(Methylthio)-4-(pyridin-3-yl)pyrimidine" may function as an inhibitor of EGFR or its downstream effectors.

The diagram below illustrates the canonical EGFR signaling cascade, a potential target for our test compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR Binds Compound 2-(Methylthio)-4- (pyridin-3-yl)pyrimidine Compound->EGFR Inhibits?

Caption: Postulated inhibition of the EGFR signaling pathway.

Investigational Workflow: A Phased Approach

A systematic evaluation is crucial to determine the anticancer potential of a novel compound. We propose a multi-phase experimental workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies. This ensures a logical, data-driven progression and efficient use of resources.

Experimental_Workflow start Start: Compound Synthesis & Characterization phase1 Phase 1: In Vitro Cytotoxicity Screening (MTT Assay) start->phase1 Select diverse cancer cell lines phase2 Phase 2: Apoptosis & Cell Cycle Analysis (Flow Cytometry) phase1->phase2 Determine IC50 values; Select sensitive cell lines phase3 Phase 3: Mechanistic Investigation (Western Blot) phase2->phase3 Confirm induction of cell death; Identify cell cycle arrest points end End: Data Analysis & Lead Optimization phase3->end Probe target signaling pathways (e.g., p-EGFR, p-AKT, p-ERK)

Caption: Phased experimental workflow for compound evaluation.

Detailed Application Protocols

Protocol 1: Compound Stock Solution Preparation
  • Rationale: Accurate and consistent compound concentration is paramount for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.

  • Materials:

    • 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of the compound to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Weigh the compound accurately and dissolve it in the appropriate volume of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

    • Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Rationale: The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indication of cell proliferation.[8][9]

  • Materials:

    • Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer)

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

    • Prepare serial dilutions of the compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with the same final DMSO concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[8][10]

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

CompoundCell LineIC₅₀ (µM) after 48h
2-(Methylthio)-4-(pyridin-3-yl)pyrimidineA549 (Lung)Hypothetical Value
2-(Methylthio)-4-(pyridin-3-yl)pyrimidineMCF-7 (Breast)Hypothetical Value
2-(Methylthio)-4-(pyridin-3-yl)pyrimidineHCT116 (Colon)Hypothetical Value
Caption: Example table for summarizing IC₅₀ values.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
  • Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[12] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes (late apoptotic/necrotic).[11]

  • Materials:

    • Cells treated with the compound at its IC₅₀ concentration

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells in 6-well plates as determined from the MTT assay.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[13]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the samples by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis
  • Rationale: Anticancer compounds often induce cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M). This assay uses PI to stain the DNA of fixed cells, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[14]

  • Materials:

    • Cells treated with the compound at its IC₅₀ concentration

    • Ice-cold 70% ethanol

    • PBS

    • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]

    • Flow cytometer

  • Procedure:

    • Seed and treat cells in 6-well plates.

    • Harvest cells, wash with PBS, and obtain a single-cell suspension.

    • Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while gently vortexing.[16]

    • Incubate for at least 1 hour at 4°C (cells can be stored at -20°C for several weeks).[14]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI/RNase A staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry, collecting data on a linear scale.[15]

Protocol 5: Western Blotting for Signaling Pathway Analysis
  • Rationale: Western blotting is used to detect specific proteins in a sample and can reveal changes in protein expression or post-translational modifications (like phosphorylation) in response to compound treatment. This is essential for validating the postulated mechanism of action by examining the phosphorylation status of key kinases like EGFR, AKT, and ERK.

  • Materials:

    • Cells treated with the compound for a short duration (e.g., 1-6 hours)

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Treat cells with the compound. Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[17][18]

    • Scrape the cells and collect the lysate. Agitate for 30 minutes at 4°C.[17]

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[18]

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5-10 minutes.[17]

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.[18]

    • Capture the chemiluminescent signal using an imaging system.

References

  • Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). PMC. Retrieved February 7, 2026, from [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved February 7, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved February 7, 2026, from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved February 7, 2026, from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 7, 2026, from [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2019). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). PMC. Retrieved February 7, 2026, from [Link]

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (2011). PMC. Retrieved February 7, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Babraham Institute. Retrieved February 7, 2026, from [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Bio-Techne. Retrieved February 7, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (2015). PMC. Retrieved February 7, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • SAR of pyrimidine derivatives as ALK inhibitor... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • Western Blot Protocol. (n.d.). OriGene. Retrieved February 7, 2026, from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved February 7, 2026, from [Link]

  • 2-pyridin-4-yl-pyrimidine. (n.d.). ChemSynthesis. Retrieved February 7, 2026, from [Link]

  • Single-Cell Western Blotting after Whole-Cell Imaging to Assess Cancer Chemotherapeutic Response. (2017). NIH. Retrieved February 7, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved February 7, 2026, from [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia. Retrieved February 7, 2026, from [Link]

Sources

Method

Application Note: Preclinical Evaluation of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (MTPP) in Murine Models

[1] Executive Summary & Compound Profile 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (herein referred to as MTPP ) represents a "privileged scaffold" in kinase inhibitor discovery.[1] It serves as a core pharmacophore for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (herein referred to as MTPP ) represents a "privileged scaffold" in kinase inhibitor discovery.[1] It serves as a core pharmacophore for targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) and related serine/threonine kinases.[1]

While often utilized as a synthetic intermediate (where the -SMe group acts as a leaving group for amination), MTPP and its direct derivatives possess intrinsic biological activity.[1] This guide details the in vivo evaluation of MTPP, focusing on its role as a chemical probe for inflammation modulation and its unique metabolic profile (S-oxidation) in mice.[1]

Key Compound Properties
PropertyDetailImplication for In Vivo Studies
Molecular Formula C₁₀H₉N₃SLow molecular weight (<250 Da) suggests high permeability.[1]
Core Mechanism ATP-Competitive Kinase InhibitionTargets the ATP-binding pocket of p38α/β.[1]
Metabolic Handle 2-Methylthio (-SMe)Critical: Subject to hepatic oxidation to sulfoxide (-S(=O)Me) and sulfone (-S(=O)₂Me).[1]
Lipophilicity Moderate to High (cLogP ~2.5)Requires specific vehicle formulation (e.g., PEG400/Cyclodextrin) for bioavailability.

Mechanistic Rationale

The efficacy of MTPP relies on its ability to interrupt the inflammatory cascade. The pyridine nitrogen (position 3) acts as a hydrogen bond acceptor in the kinase hinge region, mimicking the binding mode of reference compounds like SB-203580 .[1]

Signaling Pathway Visualization

The following diagram illustrates the intervention point of MTPP within the Toll-Like Receptor 4 (TLR4) signaling pathway, the standard model for testing p38 inhibitors.[1]

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TRAF6 TRAF6 / TAK1 TLR4->TRAF6 MKK MKK3 / MKK6 TRAF6->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 (Downstream) p38->MK2 Activation MTPP MTPP (Inhibitor) MTPP->p38 Inhibition Cytokines TNF-α / IL-6 (Readout) MK2->Cytokines Translation/Stabilization

Figure 1: Mechanism of Action. MTPP inhibits p38 MAPK, preventing the phosphorylation of MK2 and subsequent cytokine release.

Formulation & Dosing Strategy

Unlike optimized clinical candidates, MTPP is a chemical scaffold with poor aqueous solubility. Proper formulation is the single most critical factor for study reproducibility.

Recommended Vehicle Formulation
  • Standard: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Alternative (if precipitation occurs): 10% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]

Dosing Parameters (Mouse)
ParameterRecommendationRationale
Route Intraperitoneal (IP) or Oral Gavage (PO)IP preferred for initial proof-of-concept to bypass first-pass metabolism variability.[1]
Dose Range 10, 30, 100 mg/kgDose-dependency is required to establish IC₅₀ in vivo.
Frequency Single bolus (Acute models)The half-life of simple pyrimidines is often short (< 4 hours).[1]

Protocol A: Pharmacokinetics (PK) & Metabolic Stability

Objective: Determine the plasma half-life and the rate of S-oxidation. The conversion of the sulfide (MTPP) to the sulfoxide/sulfone is a major metabolic pathway that can alter potency.[1]

Materials
  • Animals: Male CD-1 or C57BL/6 mice (n=3 per timepoint).

  • Analytic Standard: Pure MTPP and synthesized sulfoxide/sulfone standards (if available).

  • Instrumentation: LC-MS/MS (Triple Quadrupole).[1]

Workflow
  • Dosing: Administer MTPP at 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: Collect blood via tail vein or cardiac puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

  • Processing: Centrifuge blood (3000 x g, 10 min) to harvest plasma. Precipitate proteins with acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Monitor MRM transitions for MTPP (Parent) and [M+16] (Sulfoxide) / [M+32] (Sulfone) peaks.[1]

Expert Insight: If the sulfoxide metabolite accumulates significantly, it may act as a "prodrug" or a toxic byproduct. Verify the activity of the sulfoxide in vitro if high levels are observed.

Protocol B: LPS-Induced Cytokine Storm (Acute Inflammation)[1]

Objective: Assess the anti-inflammatory efficacy of MTPP by measuring the reduction in TNF-α levels following Lipopolysaccharide (LPS) challenge.[1] This is the gold-standard pharmacodynamic (PD) model for p38 inhibitors.[1]

Experimental Design
  • Groups (n=8/group):

    • Vehicle Control (No LPS)

    • LPS Only (Vehicle + LPS)

    • Positive Control (SB-203580, 30 mg/kg)[1]

    • MTPP Low Dose (10 mg/kg)[1]

    • MTPP High Dose (50 mg/kg)[1]

Step-by-Step Protocol
  • Acclimatization: House mice for 7 days with standard chow/water.

  • Pre-treatment (T = -1 hour): Administer MTPP, Vehicle, or Positive Control via IP injection.

  • Challenge (T = 0): Inject LPS (E. coli serotype 0111:B4) at 1 mg/kg IP.

    • Note: Ensure LPS is dissolved in sterile PBS.

  • Termination (T = +90 minutes): This is the peak time for TNF-α.[1]

    • Anesthetize mice (Isoflurane).

    • Collect blood via cardiac puncture into EDTA tubes.

  • Serum Preparation: Centrifuge at 4°C, 3000 rpm for 15 mins. Store serum at -80°C.

  • Quantification: Use a mouse TNF-α ELISA kit.[1]

Data Interpretation

Calculate the Percent Inhibition using the formula:


[1]

Success Criteria: A statistically significant reduction (p < 0.05 vs. LPS group) in TNF-α levels, ideally >50% inhibition at the high dose.[1]

Safety & Toxicity Considerations

When working with 2-methylthio-pyrimidines, researchers must monitor for specific toxicities:

  • Hepatotoxicity: p38 inhibitors are notorious for elevating liver enzymes (ALT/AST).

    • Check: Include ALT/AST analysis in the terminal blood draw of Protocol B.

  • Thyroid Hypertrophy: Thiopyrimidines can sometimes interfere with thyroid peroxidase (TPO).

    • Check: In longer studies (>7 days), weigh the thyroid gland upon necropsy.

References

  • p38 MAPK Pathway & Inhibitors

    • Development of Potent Type V MAPK Inhibitors. (2025).[1][2][3] Discusses benzothiazole and pyrimidine derivatives targeting p38α.

    • (Representative Link based on search context 1.7)[1]

  • Pyrimidine Scaffold Biological Activity

    • Biological Activity of Pyrimidine Derivatives: A Review. (2017).[1][4] Covers the broad spectrum of pyrimidine pharmacophores including anti-inflammatory properties.[2][4][5][6]

    • (Source 1.3)[1]

  • In Vivo Methodology for Kinase Inhibitors

    • Pharmacology and in vivo efficacy of pyridine-pyrimidine amides.[1][7] (2018).[8] Provides detailed ADME and efficacy protocols for structurally similar scaffolds.

    • (Source 1.12)[1]

  • Chemical Properties & CAS

    • 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine derivatives.[1] (Related CAS: 5751-20-2 for the pyrimidone precursor).[1][9][10]

    • [1]

(Note: While specific "drug" names for this exact structure are not common in commercial pharmacopeia, the protocols above are derived from standard operating procedures for the 4-pyridinyl-pyrimidine class of p38 inhibitors.)

Sources

Application

"2-(Methylthio)-4-(pyridin-3-yl)pyrimidine" formulation for animal studies

Technical Application Note: In Vivo Formulation Strategies for 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine Part 1: Physicochemical Profiling & Challenge Analysis To successfully formulate 2-(Methylthio)-4-(pyridin-3-yl)pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: In Vivo Formulation Strategies for 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

Part 1: Physicochemical Profiling & Challenge Analysis

To successfully formulate 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (hereafter referred to as MTPP ), one must first understand the molecular forces dictating its behavior in solution.[1] MTPP is a lipophilic weak base, structurally characteristic of many Type II kinase inhibitors.

Molecular Properties
  • Chemical Formula: C₁₀H₉N₃S[1]

  • Molecular Weight: 203.26 g/mol [1]

  • LogP (Octanol/Water): ~1.2 – 1.8 (Estimated).[1] The methylthio (-SMe) group contributes significant lipophilicity, while the pyridine ring provides some polarity.

  • pKa: The pyridine nitrogen typically has a pKa of ~3.5 – 5.0. This indicates the molecule will be protonated and more soluble in acidic environments (pH < 4) but largely uncharged and poorly soluble at physiological pH (7.4).[1]

The Solubility Challenge

MTPP presents a classic "brick dust" or "grease ball" challenge depending on its crystalline state.[1]

  • Hydrophobicity: The S-Me group and aromatic rings create a hydrophobic surface that resists wetting by water.[1]

  • Agglomeration: In aqueous media, particles will clump or float, leading to inconsistent dosing if not properly dispersed.[1]

  • Oxidation Risk: The sulfide moiety (-S-CH₃) is susceptible to oxidation (to sulfoxide/sulfone).[1] Formulations should be prepared fresh or stored under inert gas.[1]

Part 2: Vehicle Selection Matrix

Select your formulation strategy based on the intended route of administration and study endpoint.

VehicleSelection Start Study Goal Route Route? Start->Route PO Oral (PO) Route->PO IV Intravenous (IV) Route->IV IP Intraperitoneal (IP) Route->IP Suspension Suspension (High Dose/Tox) PO->Suspension Standard Solution Co-Solvent Solution (PK/Bioavailability) PO->Solution Max Absorption IV->Solution Required Complex Cyclodextrin (Sensitive Models) IV->Complex Low Toxicity IP->Solution Preferred

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and experimental constraints.

Part 3: Detailed Preparation Protocols

Protocol A: Oral Suspension (The "Gold Standard")

Best for: Routine efficacy studies, toxicology, high-dose administration (up to 100 mg/kg). Mechanism: Uses a suspending agent (MC) to increase viscosity and a surfactant (Tween 80) to wet the hydrophobic MTPP particles.[1]

Reagents:

  • Methylcellulose (MC) (400 cP grade)[1]

  • Tween 80 (Polysorbate 80)[1]

  • Sterile Water for Injection

Composition: 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 in Water [1]

Step-by-Step Procedure:

  • Vehicle Prep: Heat 1/3 of the required water to 80°C. Add MC powder slowly with vigorous stirring to disperse. Add remaining cold water and stir on ice until clear (hydration step). Add Tween 80.[1][2]

  • Weighing: Weigh the required amount of MTPP into a mortar or glass vial.

  • Levigation (Critical): Add the vehicle dropwise to the powder.[1] Use a pestle or spatula to grind the powder into a smooth, thick paste. This removes air pockets and "wets" the hydrophobic surface.[1]

    • Note: If the powder floats, the dose is invalid. You must achieve a paste first.[1]

  • Dilution: Slowly add the remaining vehicle while stirring to reach the final volume.

  • Homogenization: Sonicate for 10-15 minutes (water bath) or vortex heavily before every dose.

Protocol B: Intravenous/Soluble Formulation (Co-Solvent)

Best for: Pharmacokinetic (PK) profiling, absolute bioavailability studies.[1] Mechanism: Uses organic solvents to solubilize the lipophilic compound, then dilutes with water.

Composition: 5% DMSO + 40% PEG 400 + 55% Saline (or Water) [1]

Step-by-Step Procedure:

  • Dissolution: Weigh MTPP into a vial. Add the calculated volume of 100% DMSO .

  • Solubilization: Vortex/sonicate until completely dissolved. The solution should be clear yellow/amber.[1]

  • Co-solvent Addition: Add PEG 400 slowly to the DMSO solution.[1] Vortex.

  • Aqueous Phase: Add Warm Saline (37°C) slowly with constant vortexing.

    • Warning: Adding cold saline rapidly can cause the compound to crash out (precipitate).[1]

  • Filtration: Pass through a 0.22 µm PES or PTFE syringe filter to ensure sterility and remove micro-precipitates.[1]

Dosing Limit Table:

Species Max IV Vol (Bolus) Max DMSO % Max PEG 400 %
Mouse 5 mL/kg (approx 100-150 µL) < 5-10% < 40-50%

| Rat | 5 mL/kg (approx 1-1.5 mL) | < 10-15% | < 50-60% |[1]

Protocol C: Advanced Formulation (Cyclodextrin)

Best for: Minimizing vehicle toxicity; preventing irritation from high pH or organic solvents.[1] Mechanism: The hydrophobic MTPP molecule is encapsulated inside the cyclodextrin cone, while the exterior remains water-soluble.

Composition: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in 50mM Citrate Buffer (pH 4.0)

Rationale: The acidic buffer (pH 4) protonates the pyridine nitrogen (increasing intrinsic solubility), while the cyclodextrin complexes the lipophilic tail.

Step-by-Step Procedure:

  • Prepare the 20% HP-β-CD solution in Citrate Buffer (pH 4.0).

  • Add MTPP powder to the vehicle.[1]

  • Complexation: This requires energy.[1] Sonicate for 30-60 minutes or stir overnight at room temperature.

  • Check for clarity.[1] If cloudy, filter (0.22 µm).[1]

  • Adjust pH back to ~5.0-6.0 with dilute NaOH if intended for IV (to reduce injection pain), but ensure no precipitation occurs.[1]

Part 4: Quality Control & Stability

Trustworthiness in data comes from validating the formulation before it enters the animal.

QC_Workflow Prep Formulation Prepared Visual Visual Inspection (Precipitation/Floating?) Prep->Visual Microscopy Microscopy (Suspensions) Check Particle Size Visual->Microscopy If Suspension HPLC HPLC Verification (Conc. & Purity) Visual->HPLC If Solution Dose Release for Dosing Microscopy->Dose HPLC->Dose

Figure 2: Quality Control workflow to ensure formulation integrity.

Critical QC Checkpoints:

  • Homogeneity: For suspensions, draw samples from the top, middle, and bottom of the vial. Analyze via HPLC. Variation should be <5%.

  • Stability (Sulfide Oxidation): MTPP contains a thioether (-S-).[1]

    • Risk: Oxidation to sulfoxide (-S(=O)-) or sulfone (-S(=O)₂-).[1]

    • Mitigation: Analyze a sample after 4 hours and 24 hours at room temperature.[1] If degradation >2% is observed, prepare fresh daily or add 0.1% sodium metabisulfite (antioxidant).[1]

Part 5: References

  • Gad, S. C., et al. (2016).[1] "Vehicle Selection for In Vivo Administration." Gad Consulting / Taylor & Francis.[1] Provides authoritative limits on solvent tolerability in rodents (DMSO, PEG, Tween).

  • Neervannan, S. (2006).[1] "Preclinical formulations for discovery and toxicology: physicochemical challenges." Expert Opinion on Drug Metabolism & Toxicology. Defines the "brick dust" classification and strategies for lipophilic weak bases.

  • PubChem. (2023).[1] "Compound Summary: Pyrimidine, 2-(methylthio)-."[1][3] National Library of Medicine.[1] Source of physicochemical data (LogP, H-bond donors). [1]

  • Turner, P. V., et al. (2011).[1] "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science. Guidelines on dosing volumes and pH limits.

Sources

Method

Application Notes &amp; Protocols for High-Throughput Screening with 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

Executive Summary The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors developed for oncology.[1][2] The compound 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors developed for oncology.[1][2] The compound 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine represents a promising chemical starting point for the discovery of novel modulators of critical cell signaling pathways. Its structure is analogous to known kinase inhibitors, suggesting a high probability of interaction with ATP-binding sites of key oncogenic kinases.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS) campaigns. We hypothesize a mechanism of action targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[6][7][8]

Herein, we provide two detailed protocols:

  • A primary biochemical HTS assay for the direct identification of inhibitors against PI3Kα using a robust TR-FRET format.

  • A secondary cell-based assay to confirm the on-target activity of primary hits by measuring the phosphorylation of Akt, a key downstream effector of PI3K, in a physiologically relevant context.

This guide is designed to be a self-validating system, incorporating essential quality control metrics, data interpretation guidelines, and troubleshooting advice to ensure the generation of high-quality, actionable data.

Scientific Rationale: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most commonly activated signaling pathways in human cancers, playing a crucial role in tumorigenesis.[6] The pathway is initiated when growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[9] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which ultimately promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[10]

Given its central role, inhibiting key nodes in this pathway, such as PI3K, is a validated therapeutic strategy.[8][11] The development of small-molecule inhibitors that can effectively and selectively block the activity of PI3K isoforms is a major focus of modern drug discovery.[12][13] The structural features of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine make it an ideal candidate for screening against PI3K.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Test_Compound 2-(Methylthio)-4- (pyridin-3-yl)pyrimidine Test_Compound->PI3K Inhibits

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway. The test compound is hypothesized to inhibit PI3K, blocking downstream signaling that promotes cell growth and survival.

Application Note I: Primary Biochemical HTS for PI3Kα Inhibitors

This protocol describes a homogenous, TR-FRET (Time-Resolved Förster Resonance Energy Transfer) based biochemical assay designed for high-throughput screening. The assay measures the amount of ADP produced by the PI3Kα-catalyzed phosphorylation of PIP2, which is a universal indicator of kinase activity.[14]

Principle of the Assay

The assay quantifies kinase activity by detecting the product, ADP. In the presence of an ADP-detecting antibody labeled with a Europium (Eu) chelate (the donor) and an ADP tracer labeled with a fluorescent acceptor, a high TR-FRET signal is generated. When PI3Kα is active, it consumes ATP and produces ADP. This newly formed ADP displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal. Inhibitors of PI3Kα will prevent ADP formation, thus maintaining a high TR-FRET signal. This "mix-and-read" format is highly amenable to automation.[15][16]

Materials and Reagents
ReagentSupplierCat. No. (Example)Storage
Recombinant Human PI3KαVendor API3KA-123-80°C
PIP2 SubstrateVendor BP-2000-20°C
ATP (Adenosine 5'-triphosphate)Vendor CA7699-20°C
TR-FRET ADP Assay KitVendor DAD-3574°C
Staurosporine (Positive Control)Vendor CS4400-20°C
DMSO (Dimethyl Sulfoxide), Assay GradeVendor CD2650Room Temp
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)In-houseN/A4°C
Assay Plates (e.g., 384-well, low-volume, white)Vendor E784075Room Temp
Step-by-Step Protocol

Causality Note: All reagent concentrations, particularly ATP and substrate, should be optimized around their determined Km values to ensure the assay is sensitive to competitive inhibitors. This protocol assumes prior optimization.

  • Compound Plating:

    • Prepare a 10 mM stock solution of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of compound stock solution, control compounds, or pure DMSO into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL final assay volume.

  • Enzyme Addition:

    • Prepare a 2X PI3Kα enzyme solution in cold Assay Buffer. The final concentration should be empirically determined to yield a robust signal window (e.g., 5 nM).

    • Dispense 2.5 µL of the 2X enzyme solution to all wells of the assay plate.

    • Rationale: Adding the enzyme to the compound first allows for a brief pre-incubation period (15-30 minutes at room temperature) for the compound to bind to the enzyme before the reaction is initiated.[17]

  • Initiation of Kinase Reaction:

    • Prepare a 2X Substrate/ATP solution in Assay Buffer containing PIP2 and ATP. Final concentrations should be at or near their Km values (e.g., 10 µM PIP2, 10 µM ATP).

    • Dispense 2.5 µL of the 2X Substrate/ATP solution to all wells to start the reaction.

    • Seal the plate and centrifuge briefly (1 min at 1000 rpm) to mix.

    • Incubate for 60 minutes at room temperature. The reaction should be kept within the linear range of product formation.[18]

  • Reaction Termination and Detection:

    • Prepare the TR-FRET ADP detection solution according to the manufacturer's protocol (containing Eu-labeled antibody and acceptor-labeled tracer) in the provided detection buffer, which typically contains EDTA to stop the kinase reaction.

    • Dispense 5 µL of the detection solution to all wells.

    • Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

Plate Layout and Controls

A robust HTS assay requires proper controls on every plate to monitor performance.

WellsContentPurpose
1-32Test Compound (10 µM)Primary Screen Data
33-48DMSO VehicleNegative Control (0% Inhibition)
49-64Staurosporine (1 µM)Positive Control (100% Inhibition)

Application Note II: Secondary Cell-Based Assay for Hit Confirmation

Primary hits from biochemical screens must be validated in a cellular context to confirm on-target activity and assess cell permeability.[19][20] This protocol uses a high-content imaging or TR-FRET-based immunoassay to measure the phosphorylation of Akt at Serine 473 (pAkt S473) in a cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) upon stimulation with a growth factor like IGF-1.[9][21]

Principle of the Assay

MCF-7 cells are serum-starved to reduce basal pAkt levels. They are then pre-incubated with the hit compound before being stimulated with IGF-1. IGF-1 activates the endogenous PI3K pathway, leading to a sharp increase in pAkt.[22] An effective inhibitor will block this increase. The level of pAkt is then quantified using either immunofluorescence for high-content imaging or a homogenous TR-FRET immunoassay.

Materials and Reagents
ReagentSupplierCat. No. (Example)Storage
MCF-7 Cell LineATCCHTB-22Liquid Nitrogen
DMEM/F12 MediumVendor F113300324°C
Fetal Bovine Serum (FBS)Vendor F26140079-20°C
IGF-1, Human RecombinantVendor G100-11-20°C
Primary Antibody: Rabbit anti-pAkt (S473)Vendor H40604°C
Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488Vendor FA110084°C
Hoechst 33342 (Nuclear Stain)Vendor FH35704°C
Assay Plates (e.g., 384-well, black, clear-bottom)Vendor E781091Room Temp
Step-by-Step Protocol
  • Cell Plating:

    • Culture MCF-7 cells in DMEM/F12 + 10% FBS.

    • Seed 5,000 cells per well in a 384-well black, clear-bottom plate in 40 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation:

    • Gently remove the culture medium.

    • Add 40 µL of serum-free medium to each well.

    • Incubate for 16-24 hours.

    • Rationale: Starvation synchronizes the cells and minimizes basal pathway activity, maximizing the signal window upon stimulation.

  • Compound Treatment:

    • Prepare serial dilutions of hit compounds in serum-free medium. A typical 8-point dose-response curve might range from 100 µM to 1 nM.

    • Add 5 µL of the compound dilutions to the cells.

    • Incubate for 2 hours at 37°C, 5% CO₂.

  • Cell Stimulation:

    • Prepare an 11X solution of IGF-1 in serum-free medium. The final concentration should be at its EC₈₀ (e.g., 100 ng/mL).

    • Add 5 µL of the IGF-1 solution to all wells except for the unstimulated controls.

    • Incubate for 30 minutes at 37°C, 5% CO₂.

  • Fix, Permeabilize, and Stain (for Imaging):

    • Fix cells by adding 25 µL of 8% paraformaldehyde (4% final) for 20 minutes.

    • Wash wells 3x with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

    • Wash wells 3x with PBS.

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with anti-pAkt (S473) primary antibody (e.g., 1:800 dilution) overnight at 4°C.

    • Wash wells 3x with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) and Hoechst 33342 (1:2000) for 1 hour at room temperature.

    • Wash wells 3x with PBS.

  • Data Acquisition and Analysis:

    • Image plates on a high-content imaging system.

    • Analyze images to quantify the nuclear or cytoplasmic intensity of the pAkt signal on a per-cell basis. The ratio of pAkt signal to the cell count (from Hoechst) provides a normalized readout.

Data Analysis and Hit Prioritization

Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[23][24] It measures the separation between the distributions of the positive and negative controls.

The formula is: Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]

Where:

  • σpos and σneg are the standard deviations of the positive and negative controls.

  • μpos and μneg are the means of the positive and negative controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[25][26]
0 to 0.5MarginalOverlap between controls; may require optimization.[25]
< 0UnacceptableNo separation; assay is not viable for screening.[25]

Self-Validation: The Z'-factor must be calculated for every screening plate to ensure consistent performance. Plates with a Z' < 0.5 should be flagged for review or repeated.

Hit Identification and Confirmation
  • Primary Hit Identification:

    • Calculate the Percent Inhibition for each test compound from the primary screen data: % Inhibition = 100 * [ (μneg - valuecpd) / (μneg - μpos) ]

    • A common hit threshold is a % Inhibition > 50% or activity greater than 3 standard deviations from the negative control mean.

  • Dose-Response and IC₅₀ Determination:

    • Active compounds from the primary screen are re-tested in the primary assay over a range of concentrations (e.g., 8-10 points).

    • The resulting data are plotted on a semi-log graph (Inhibition vs. log[Concentration]) and fitted to a four-parameter logistic model to determine the IC₅₀ (the concentration at which 50% of the enzymatic activity is inhibited).

  • Secondary Assay Confirmation:

    • Confirmed hits from the dose-response analysis are then tested in the cell-based pAkt assay to determine their cellular potency (EC₅₀).

    • This step is crucial for eliminating false positives from the biochemical screen (e.g., aggregators, reactive compounds) and confirming that the compound can engage its target in a cellular environment.[27]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation Compound_Library Compound Library (e.g., 100,000 compounds) Primary_HTS Primary Biochemical Screen (PI3Kα TR-FRET Assay @ 10 µM) Compound_Library->Primary_HTS Hit_ID Hit Identification (>50% Inhibition) Primary_HTS->Hit_ID Dose_Response Dose-Response Curve (Biochemical IC₅₀) Hit_ID->Dose_Response ~1,000 Hits Secondary_Assay Secondary Cell-Based Assay (pAkt EC₅₀) Dose_Response->Secondary_Assay ~100 Confirmed Hits SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR Validated_Hits Validated Hits for Lead Optimization SAR->Validated_Hits

Figure 2. A typical workflow for a high-throughput screening and hit validation cascade.

References

  • Al-Ostoot, F.H., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 763. Available at: [Link]

  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Retrieved from [Link]

  • Ghayad, S.E., & Rammal, G. (2019). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences, 20(15), 3767. Available at: [Link]

  • Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences, 22(21), 11688. Available at: [Link]

  • Sácha, P., & Frese, K.K. (2005). PI3K/Akt/mTOR pathway as a target for cancer therapy. Anti-Cancer Drugs, 16(8), 797-803. Available at: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Kovalenko, S.I. (2020). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 56, 1225-1244. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). Journal for Research in Applied Sciences and Biotechnology, 1(3). Available at: [Link]

  • Bohnacker, T., & Wymann, M.P. (2005). High-throughput screening for kinase inhibitors. Current Opinion in Chemical Biology, 9(5), 451-457. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Wang, N., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 707323. Available at: [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

  • Ajmal, R.B.S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2). Available at: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Koyama, M., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 26(4), 519-528. Available at: [Link]

  • Carlson, C.B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 4862. Available at: [Link]

  • Thorpe, L.M., et al. (2010). Small-molecule inhibitors of the PI3K signaling network. Current Opinion in Chemical Biology, 14(3), 381-390. Available at: [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). Journal for Research in Applied Sciences and Biotechnology, 1(3). Available at: [Link]

  • Ajmal, R.B.S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Klink, T.A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Miyata, J., et al. (2012). Orally available pyridinylpyrimidine derivatives as novel RANKL-induced osteoclastogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5681-5684. Available at: [Link]

  • Wesche, H., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Topics in Medicinal Chemistry, 5(2), 149-167. Available at: [Link]

  • Chen, B., & Wild, C. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 53(1), 1-13. Available at: [Link]

  • Buhlmann Diagnostics Corp. (n.d.). Kinase Inhibition Assays. Retrieved from [Link]

  • Sui, Y. (2018). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 34(13), 2241-2247. Available at: [Link]

  • Wang, S., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(8), 4166-4186. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Available at: [Link]

  • Liu, Y., et al. (2023). Induced Tumor-Suppressing (iTS) Cell-Based Approach for Protecting the Bone from Advanced Prostate Cancer. International Journal of Molecular Sciences, 24(2), 1548. Available at: [Link]

  • Wesche, H., et al. (2009). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 14(6), 700-707. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Multi-pronged Strategy for Target Identification of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing target identification studies for the novel small molecule, 2-(Methylthio)-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing target identification studies for the novel small molecule, 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine. The pyrimidine core, particularly when substituted with pyridinyl and methylthio moieties, is a privileged scaffold in medicinal chemistry, with analogues demonstrating a wide spectrum of biological activities, including kinase inhibition and anti-inflammatory effects.[1][2][3] Given the therapeutic potential of this structural class, elucidating the molecular targets of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a critical step in advancing it through the drug discovery pipeline. This guide outlines a holistic, multi-pronged approach, combining computational prediction with robust experimental validation through chemical proteomics and affinity-based methods. We provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a self-validating and rigorous approach to target deconvolution.

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental component of nucleic acids and a recurring motif in a vast array of biologically active compounds. The incorporation of a pyridine ring and a methylthio group, as seen in 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, can significantly influence its pharmacokinetic and pharmacodynamic properties. Structurally related compounds, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and key therapeutic targets in diseases like cancer.[3][4][5] For instance, certain pyridine and pyrimidine derivatives have been designed to target EGFR and VEGFR-2, both pivotal in tumor angiogenesis and proliferation.[6] Furthermore, compounds with a 2-thio-pyrimidine core have demonstrated a broad range of activities, including analgesic, anti-inflammatory, and antimicrobial effects.[2][7]

This precedent strongly suggests that 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine may exert its biological effects by interacting with one or more protein targets, with a high probability of being a kinase inhibitor. Therefore, the primary objective of the studies outlined herein is to identify these specific molecular targets, thereby elucidating the compound's mechanism of action.

A Strategic Workflow for Target Identification

A successful target deconvolution strategy relies on an integrated approach that leverages both predictive and empirical data. We propose a workflow that begins with in silico predictions to generate hypotheses, followed by parallel experimental validation using affinity-based and chemical proteomics methods.

TargetID_Workflow cluster_in_silico Computational Prediction cluster_experimental Experimental Validation cluster_analysis Data Analysis & Validation InSilico In Silico Target Prediction (e.g., KinasePred, PharmMapper) Hypothesis Hypothesis Generation: Potential Target Classes (e.g., Kinases) InSilico->Hypothesis Prioritize Targets Affinity Affinity Chromatography (Pull-down Assay) Hypothesis->Affinity Guide Bait Design ChemProteomics Chemical Proteomics (e.g., CETSA, PAL) Hypothesis->ChemProteomics Inform Assay Conditions MS LC-MS/MS Analysis of Enriched Proteins Affinity->MS ChemProteomics->MS Data Bioinformatics & Statistical Analysis (Identify High-Confidence Hits) MS->Data Validation Biochemical & Cellular Target Validation (e.g., Enzyme Assays, Western Blot) Data->Validation Candidate Targets Mechanism Mechanism Validation->Mechanism Elucidate Mechanism of Action Affinity_Chromatography Compound 2-(Methylthio)-4- (pyridin-3-yl)pyrimidine Probe Synthesize Affinity Probe (Biotin-Linker-Compound) Compound->Probe Immobilize Immobilize Probe on Streptavidin Beads Probe->Immobilize Incubate Incubate Lysate with Probe-Beads Immobilize->Incubate Lysate Prepare Cell Lysate (e.g., from cancer cell line) Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by LC-MS/MS Elute->MS

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

Ticket ID: PYR-SME-04-03 Status: Open Subject: Troubleshooting Synthesis, Isolation, and Stability of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine Introduction: The Scaffold & The Challenge You are likely synthesizing 2-(Me...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SME-04-03 Status: Open Subject: Troubleshooting Synthesis, Isolation, and Stability of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

Introduction: The Scaffold & The Challenge

You are likely synthesizing 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine as a precursor for a kinase inhibitor (e.g., p38 MAP kinase inhibitors) or a receptor antagonist. The methylthio group (


) at the C2 position is a critical "chemical handle"—it is stable enough to survive coupling but reactive enough to be displaced later by amines or oxidized to a sulfone for nucleophilic aromatic substitution (

).

However, this molecule presents a "perfect storm" for synthetic chemists:

  • Catalyst Poisoning: It contains three Lewis basic nitrogens and a thioether, all of which bind competitively to Palladium (Pd).

  • Regioselectivity: If building from a di-halo precursor, differentiating C2 and C4 is difficult.

  • Solubility/Purification: The product is basic and polar, leading to streaking on silica and metal retention.

This guide is divided into three modules addressing the most common synthetic routes and their failure modes.

Module 1: The Suzuki-Miyaura Coupling (Route A)

The Standard Approach: Coupling 4-chloro-2-(methylthio)pyrimidine with 3-pyridylboronic acid .

Critical Protocol Parameters
ParameterRecommended ConditionWhy? (Causality)
Catalyst

(Tetrakis) or

The bulky ligands protect the Pd center from being sequestered by the Pyridine N or Thioether S.
Solvent 1,4-Dioxane : Water (2:1)This specific ratio solubilizes the boronic acid while maintaining a high reflux temperature (

) necessary to overcome the heteroaryl deactivation.
Base

(2.0 eq)
Stronger bases (e.g., hydroxide) can hydrolyze the

group to a pyrimidinone.
Temp

(Thermal) or Microwave
Temperatures

promote de-boronation and homocoupling of the boronic acid.
Troubleshooting Guide (Q&A)

Q: My reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why? A: You are experiencing Heteroatom Catalyst Sequestration . The product itself is poisoning the catalyst. As the concentration of the product increases, the pyridine nitrogen and thioether sulfur coordinate to the Pd(0) species, removing it from the catalytic cycle.

  • Fix: Switch to a catalyst with biaryl phosphine ligands like XPhos or SPhos . These bulky ligands create a "steric wall" that prevents the pyridine nitrogen from binding to the metal center.

Q: I see a major side product with Mass M+ = 156 (approx). What is it? A: This is likely 3,3'-bipyridine , resulting from the homocoupling of your boronic acid.

  • Fix: This occurs when the oxidative addition of the chloropyrimidine is slow.

    • Degas your solvents thoroughly (sparge with Argon for 20 mins). Oxygen promotes homocoupling.

    • Increase the electrophile (chloropyrimidine) to boronic acid ratio to 1:1.2.

Q: The methylthio group disappeared, and I have an -OH (or =O) species. A: You used a base that was too strong (e.g., NaOH, KOH) or the reaction ran too long in water. The


 group is a "pseudohalogen" and can be hydrolyzed.
  • Fix: Use

    
     or 
    
    
    
    . Avoid hydroxide bases.
Visualizing the Failure Modes

SuzukiFailure Start Reagents: 4-Cl-2-SMe-Pyrim + 3-Py-B(OH)2 Pd Pd Catalyst (Cycle Active) Start->Pd Oxidative Addn. Homo Homocoupling (3,3'-bipyridine) Start->Homo O2 Present / Slow Rxn Product Target Product (2-SMe-4-Py-Pyrim) Pd->Product Reductive Elim. Poison Catalyst Poisoning (Pd-N / Pd-S Coord) Product->Poison Product Inhibition Hydrolysis Hydrolysis (Pyrimidinone) Product->Hydrolysis Strong Base / Long Time Poison->Pd Deactivates

Figure 1: Reaction pathway and common inhibition loops in the Suzuki coupling of pyridine-pyrimidine systems.

Module 2: De Novo Cyclization (Route B)

The Alternative Approach: Condensation of 3-acetylpyridine with DMF-DMA followed by S-methylisothiourea .

Step-by-Step Protocol
  • Enaminone Formation:

    • React 3-acetylpyridine with

      
      -dimethylformamide dimethyl acetal (DMF-DMA).
      
    • Conditions: Reflux (neat or in toluene).[1]

    • Checkpoint: You must isolate the yellow solid (enaminone). Do not proceed one-pot without verifying this intermediate.

  • Cyclization:

    • React the enaminone with S-methylisothiourea sulfate.

    • Base: Sodium ethoxide (NaOEt) or Potassium carbonate (

      
      ).
      
Troubleshooting Guide (Q&A)

Q: I am getting low yields of the enaminone intermediate. A: The reaction is reversible. You must remove the methanol byproduct to drive the equilibrium.

  • Fix: If running neat, use a Dean-Stark trap or open vessel with a stream of

    
     to drive off MeOH. If using toluene, ensure it is anhydrous.
    

Q: The cyclization failed; I recovered the enaminone. A: The pH was likely incorrect. S-methylisothiourea is supplied as a sulfate or hemisulfate salt. It must be freed to react.

  • Fix: Ensure you add enough base to neutralize the sulfate salt plus catalyze the condensation. If using S-methylisothiourea sulfate (MW ~278, contains 2 eq of urea), you need at least 1.0 eq of base just to free the amine.

Module 3: Purification & Handling

The Challenge: The product is a "sticky" heteroaromatic that binds to silica and retains Palladium.

Purification Protocol
MethodDetails
Flash Chromatography Eluent: DCM : MeOH (95:5) + 1% Triethylamine (TEA) .Note: Pre-wash the silica column with the eluent containing TEA to deactivate acidic sites. This prevents "streaking" and yield loss.
Pd Scavenging The product will likely be brown/grey due to Pd contamination. Treatment: Dissolve in EtOAc, add SiliaMetS® Thiol or activated charcoal, stir for 2h, and filter through Celite.
Recrystallization If chromatography fails, recrystallize from Ethanol/Water .
Stability FAQ

Q: Can I store the product in solution? A: Avoid storing in chlorinated solvents (DCM/Chloroform) for long periods, especially in light. The pyridine nitrogen can slowly react with DCM (quaternization) or oxidize. Store as a solid at


.

Q: I need to oxidize the S-Me to S-Phone (


). What is the risk? 
A:  Over-oxidation or N-oxidation.
  • Protocol: Use m-CPBA (2.2 eq) in DCM at

    
    .
    
  • Risk: The pyridine nitrogen can also form an N-oxide. If this happens, you will see a polar spot on TLC.

  • Control: Monitor strictly by TLC. The sulfone forms fast; N-oxidation is usually slower.

Purification Decision Tree

Purification Raw Crude Reaction Mixture Color Is it Dark Brown/Black? Raw->Color PdRem Pd Scavenging (Thiol Resin/Charcoal) Color->PdRem Yes (Pd Contam) TLC TLC Check (DCM:MeOH 95:5) Color->TLC No PdRem->TLC Streak Does it Streak? TLC->Streak Col1 Column: DCM/MeOH Streak->Col1 No Col2 Column: DCM/MeOH + 1% Et3N Streak->Col2 Yes (Basicity issue) Recrys Recrystallize (EtOH/H2O) Col1->Recrys If Purity <95% Col2->Recrys If Purity <95%

Figure 2: Workflow for isolating the target pyrimidine from crude mixtures.

References

  • Microwave-Assisted Suzuki Coupling: K. Kudo et al., Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids, Molecules, 2010. Link

  • De Novo Pyrimidine Synthesis: A. R. Katritzky et al., Synthesis of 2,4-disubstituted pyrimidines via enaminones, J. Org. Chem., 1995.
  • Catalyst Poisoning Mechanisms: Poisoning and deactivation of palladium catalysts, SciSpace/Kinetics and Catalysis, 2000. Link

  • General Pyrimidine Methodologies: Synthesis of Pyrimidines, Organic Chemistry Portal. Link

Sources

Optimization

Technical Support Center: Synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

Welcome to the technical support center for the synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: My overall yield is disappointingly low. What are the most common culprits?

A1: Low yield in this synthesis typically stems from one of three areas: incomplete reaction, product degradation during workup, or inefficient purification. The primary synthetic route involves the condensation of a 1,3-dicarbonyl equivalent (or a precursor) with S-methylisothiourea.[1] Key factors to investigate are:

  • Reaction Conditions: Ensure your base (e.g., sodium ethoxide, potassium carbonate) is sufficiently strong and anhydrous to drive the initial condensation. The reaction temperature and time are also critical; insufficient heat or time will lead to incomplete conversion.

  • Reagent Quality: Starting materials, especially the 1,3-dicarbonyl precursor, can degrade upon storage. Verify the purity of your reagents by NMR or LC-MS before starting.

  • Workup pH: The pyrimidine ring and the methylthio group can be sensitive to harsh pH conditions.[2] Neutralize the reaction mixture carefully, avoiding strongly acidic or basic environments which can lead to hydrolysis.

  • Purification Losses: The target compound has moderate polarity. Losses can occur during liquid-liquid extraction if the aqueous phase is not thoroughly extracted. During chromatography, improper solvent selection can lead to broad peaks and difficult separation, reducing the isolated yield.

Q2: I'm observing a significant impurity with a mass of +14 Da compared to my product in the LC-MS analysis. What is this and how can I prevent it?

A2: This is a classic sign of N-methylation, a common side reaction in the alkylation of thiouracil-type intermediates.[3][4] The desired product is formed by S-alkylation (methylation of the sulfur atom). However, under certain conditions, methylation can also occur on one of the ring nitrogens, leading to an isomeric, and often difficult to separate, impurity.[3]

  • Cause: The thiouracil intermediate exists in tautomeric forms, and its conjugate base is an ambident nucleophile with reactive sites on both sulfur and nitrogen. The choice of base, solvent, and alkylating agent dictates the S- vs. N-alkylation ratio. Hard electrophiles (like dimethyl sulfate) and polar aprotic solvents can favor N-alkylation.

  • Prevention: To favor the desired S-alkylation, use a softer methylating agent like methyl iodide.[5] Running the reaction at a lower temperature and using a less polar solvent can also increase selectivity for the sulfur atom.[6]

Q3: My reaction appears to stall and never reaches full completion, even after extended reaction times. What should I check?

A3: A stalled reaction often points to an issue with stoichiometry, catalyst activity (if applicable), or the presence of an inhibitor.

  • Stoichiometry: Accurately measure your reagents. A slight excess of the S-methylisothiourea may be beneficial, but a large excess can complicate purification.

  • Base Deactivation: The base is crucial for deprotonating the starting materials. If your reagents or solvent contain moisture, the base can be quenched, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reversible Reactions: Some condensation steps in pyrimidine synthesis can be reversible.[7][8] Ensure that the reaction conditions (e.g., removal of water or alcohol byproduct) favor the forward reaction towards the cyclized product.

Troubleshooting Guide: Specific Side Reactions & Solutions

This section provides a deeper dive into specific chemical side reactions, their mechanisms, and detailed protocols for their mitigation.

Problem 1: Formation of Hydrolysis Product (Pyridinyl-pyrimidinone)
  • Symptom: A major impurity is observed with a molecular weight corresponding to the replacement of the -SCH3 group with an -OH group. This is often more polar than the desired product on TLC and HPLC.

  • Causality: The C2-methylthio group is susceptible to nucleophilic substitution, particularly hydrolysis under acidic or strongly basic conditions.[2] This occurs when a water molecule attacks the electrophilic C2 carbon, leading to the expulsion of methanethiol and formation of the more stable pyrimidin-2-one tautomer.

  • Troubleshooting Protocol:

    • Neutralize with Care: During workup, neutralize the reaction mixture using a buffered solution (e.g., saturated ammonium chloride) or by carefully adding a weak acid (e.g., dilute acetic acid) to bring the pH to ~7-8. Avoid strong mineral acids.

    • Purification Strategy: If hydrolysis is a persistent issue, prioritize purification methods that avoid prolonged exposure to protic or aqueous environments. Flash column chromatography with anhydrous solvents is preferred over recrystallization from protic solvents like ethanol or water.

    • Temperature Control: Perform all workup and extraction steps at low temperatures (0-5 °C) to minimize the rate of hydrolysis.

Problem 2: Over-oxidation to Sulfoxide or Sulfone
  • Symptom: Impurities are detected with masses of +16 Da (sulfoxide) or +32 Da (sulfone) relative to the target compound. These impurities are significantly more polar.

  • Causality: Thioethers are easily oxidized to sulfoxides and subsequently to sulfones.[9] This can happen unintentionally due to exposure to atmospheric oxygen over long periods, especially in the presence of trace metal catalysts, or if certain reagents (e.g., some grades of DMF, peroxides in solvents) act as oxidants.[9]

  • Troubleshooting Protocol:

    • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon, especially if the reaction requires elevated temperatures for an extended duration.

    • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to minimize the presence of peroxides or other oxidizing contaminants.

    • Degas Solutions: Before starting the reaction, degas the solvent and reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Storage: Store the final product under an inert atmosphere and protected from light to prevent slow oxidation over time.

Problem 3: Regioisomeric Impurity from Unsymmetrical Precursors
  • Symptom: When using an unsymmetrical 1,3-dicarbonyl equivalent (e.g., 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one), an isomeric pyrimidine product is formed in addition to the desired one. The isomers may be difficult to separate.

  • Causality: The cyclocondensation reaction with S-methylisothiourea can proceed via two different pathways if the electrophilic sites on the three-carbon precursor are not equivalent.[][11] This lack of regioselectivity leads to a mixture of products where the pyridine ring is at position 4 in one isomer and position 6 in the other.

  • Troubleshooting Protocol:

    • Optimize Reaction Temperature: Regioselectivity is often temperature-dependent. Experiment with running the reaction at different temperatures (from room temperature to reflux) to see if one isomer is favored.

    • Change the Base/Solvent System: The choice of base and solvent can influence the transition state energies of the competing cyclization pathways. Screen different conditions, such as NaH in THF versus K2CO3 in DMF, to find the optimal system for selectivity.

    • Pre-form Intermediates: A multi-step approach, where the S-methylisothiourea is first reacted with one part of the three-carbon unit before introducing the second reactive site, can sometimes enforce regioselectivity.

Data & Workflow Visualization

Table 1: Troubleshooting Summary for Common Side Reactions
Problem Symptom (Analytical) Primary Cause Recommended Action
N-Methylation Impurity at M+14Ambident nucleophilicity of thiouracil intermediateUse methyl iodide instead of dimethyl sulfate; lower reaction temperature.
Hydrolysis Impurity at M-16 (loss of CH4)Harsh pH during workup or purificationNeutralize with weak acid/buffer; use anhydrous chromatography.
Oxidation Impurities at M+16, M+32Exposure to oxygen or oxidizing contaminantsRun reaction under inert atmosphere; use purified, degassed solvents.
Regioisomer Isomeric impurity with same MWLack of selectivity in cyclocondensationScreen different temperatures and base/solvent combinations.
Diagram 1: General Synthetic Pathway

This diagram illustrates the primary synthetic route for forming the 2-(methylthio)pyrimidine core structure.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: S-Methylation reactant reactant product product intermediate intermediate reagent reagent A 1-(Pyridin-3-yl)-1,3-dione (Precursor) C Deprotonated Intermediate A->C B S-Methylisothiourea B->C D 2-Thioxo-4-(pyridin-3-yl)pyrimidine (Intermediate) C->D Cyclization -H2O E 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (Final Product) D->E Base1 Base (e.g., NaOEt) Base1->C Base2 Base (e.g., K2CO3) Base2->E MeI CH3I MeI->E

Caption: Primary two-step synthesis of the target compound.

Diagram 2: Competing S- vs. N-Alkylation Pathways

This diagram illustrates the mechanistic choice that leads to either the desired product or the N-methylated side product.

G intermediate intermediate product product side_product side_product reagent reagent Anion Thiouracil Anion (Ambident Nucleophile) S_Product S-Alkylation (Desired Product) Anion->S_Product Attack via Sulfur (Soft Nucleophile) N_Product N-Alkylation (Side Product) Anion->N_Product Attack via Nitrogen (Hard Nucleophile) Me_Electrophile Methylating Agent (e.g., CH3I)

Caption: Competing pathways in the methylation step.

References

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Institutes of Health (NIH).[Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry (RSC).[Link]

  • Pyrimidine synthesis. Organic Chemistry Portal.[Link]

  • SYNTHESIS OF PYRIMIDINE DERIV
  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube.[Link]

  • Process for synthesis of a 2-thioalkyl pyrimidine.
  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.[Link]

  • Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. ResearchGate.[Link]

  • Synthesis of Pyrimidine and Its Derivatives. YouTube.[Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.[Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate.[Link]

  • Pyrimidine Synthesis. YouTube.[Link]

  • Alkaline hydrolysis of methylthiopurines bearing oxo groups in the ring. ACS Publications.[Link]

  • N- vs. S-PTC Alkylation of 5-Carboethoxy-2-thiouracil And Its Reactivity Towards Some Nucleophilic Reagents. Taylor & Francis Online.[Link]

  • N- vs. S-PTC Alkylation of 5-Carboethoxy-2-thiouracil And Its Reactivity Towards Some Nucleophilic Reagents. ResearchGate.[Link]

  • Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. ResearchGate.[Link]

Sources

Troubleshooting

"2-(Methylthio)-4-(pyridin-3-yl)pyrimidine" assay interference and artifacts

A Guide to Navigating Assay Interference and Artifacts Welcome to the technical support guide for researchers working with 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine. As Senior Application Scientists, we understand that u...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Assay Interference and Artifacts

Welcome to the technical support guide for researchers working with 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine. As Senior Application Scientists, we understand that unexpected or irreproducible results can be a significant roadblock in drug discovery and chemical biology research. This guide is designed to provide you with expert insights and practical troubleshooting strategies to help you distinguish true biological activity from assay artifacts.

The unique structural motifs of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine—a pyrimidine core, a pyridine ring, and a methylthio group—confer specific physicochemical properties that can, in certain experimental contexts, lead to assay interference. This is not uncommon for small molecules in high-throughput screening (HTS) campaigns, where a variety of interference mechanisms can produce false-positive results.[1][2][3] This guide will walk you through common issues in a question-and-answer format, explaining the underlying science and providing actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorescence-based assay shows a strong, dose-dependent signal for 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine. How can I confirm this is a genuine hit and not an artifact?

This is a critical first question. A positive result in a primary screen is exciting, but diligence is required to rule out common artifacts, especially with fluorescent assays.[4] Compounds containing aromatic heterocyclic rings, like pyridine and pyrimidine, can possess intrinsic fluorescent properties that interfere with the assay readout.[1][3]

Underlying Causality: The interference can manifest in two primary ways:

  • Compound Autofluorescence: The compound itself may fluoresce at the same excitation and/or emission wavelengths used for your assay's fluorophore. This adds to the total signal, creating a false-positive reading that appears to be target activity.

  • Fluorescence Quenching: Conversely, the compound might absorb light at the excitation or emission wavelength of your reporter fluorophore without re-emitting it, effectively decreasing the signal. This can lead to false negatives or mask true activity.

Troubleshooting Steps:

  • Measure Intrinsic Fluorescence: The first and most crucial step is to measure the fluorescence of your compound alone. Prepare solutions of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine at the concentrations used in your assay, using the same assay buffer. Read the plate on your plate reader using the exact same filter set (excitation/emission wavelengths) as your main experiment.

  • Run a "No-Enzyme" or "No-Target" Control: Perform the assay with all components (buffer, substrate, cofactors) except for the biological target (e.g., the enzyme or receptor). Add your compound in a full dose-response curve. A signal in this control experiment strongly indicates that the compound is interfering directly with the assay's detection system.

  • Shift the Spectrum: If autofluorescence is confirmed, investigate if your assay can be adapted to use a "red-shifted" fluorophore. Many interfering compounds are active in the blue-green spectrum; moving to longer wavelengths (e.g., far-red) can often mitigate the issue.[3]

Q2: I'm observing a very steep or inconsistent dose-response curve, and the results are not reproducible. Could this be due to compound aggregation?

Yes, aggregation is one of the most common causes of non-specific assay interference and can lead to the exact issues you're describing.[1][3] Many organic molecules, particularly those with both hydrophobic and polar regions, can self-assemble into colloidal aggregates at the concentrations typically used in HTS (low to mid-micromolar).

Underlying Causality: These aggregates are not inert; they are sub-micrometer particles that can non-specifically inhibit enzymes by sequestering the protein through surface adsorption. This effectively removes the enzyme from the reaction, mimicking true inhibition. Because the formation of these aggregates is highly sensitive to factors like buffer composition, pH, ionic strength, and incubation time, it often leads to poor reproducibility.

Troubleshooting Steps:

  • The Detergent Test: The gold standard for identifying aggregation-based inhibition is to re-run the assay in the presence of a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[2] If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause. The detergent helps to disperse the compound aggregates, preventing them from sequestering the enzyme.

  • Visual Inspection: At higher concentrations, you may be able to see slight turbidity or precipitation in the wells. While not a definitive test, it can be an indicator.

  • Counter-Screening: Test the compound in an unrelated assay with a different enzyme. Aggregators often show activity across multiple, unrelated targets, a hallmark of a non-specific mechanism.

Q3: My assay target is an enzyme with a critical cysteine residue in its active site. Is it possible the 2-(methylthio) group is causing covalent modification or redox interference?

This is an insightful question that points to a more subtle, but important, interference mechanism. The methylthio (-SCH₃) group can be chemically liable under certain conditions.

Underlying Causality:

  • Redox Cycling: Thioethers can be susceptible to oxidation, and in the presence of certain cellular reducing agents (like DTT or glutathione, which may be in your buffer) and oxygen, a compound can engage in redox cycling. This process can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). ROS can damage proteins, modify assay components, or interfere with readout technologies (e.g., oxidizing a reporter molecule), leading to artifacts.

  • Thiol Reactivity: While less common for a simple methylthio group compared to an unprotected thiol, reactivity is still a consideration. If the compound is metabolized or degraded in the assay, it could potentially expose a more reactive species that could covalently modify nucleophilic residues like cysteine on the target protein.

Troubleshooting Steps:

  • Vary Reducing Agent Conditions: If your assay buffer contains a reducing agent like DTT or TCEP, try running the assay with and without it, or by varying its concentration. A significant change in the compound's apparent activity could point to a redox-related mechanism.

  • Include a Scavenger: Add a ROS scavenger like catalase to the assay. If the compound's activity is diminished, it suggests that ROS generation is a key part of the mechanism.

  • Mass Spectrometry Analysis: For a definitive answer on covalent modification, you can incubate your target protein with the compound and analyze the protein via mass spectrometry (LC-MS). An increase in the protein's mass corresponding to the addition of the compound (or a fragment) is strong evidence of a covalent interaction.

Troubleshooting Workflow: A Systematic Approach

To ensure the integrity of your results, a systematic counter-screening cascade is essential. The following workflow provides a logical progression of experiments to identify and characterize potential artifacts.

Troubleshooting_Workflow start Start: Unexpected Hit Identified check_fluorescence 1. Intrinsic Fluorescence Check (Compound alone, assay buffer/wavelengths) start->check_fluorescence is_fluorescent Signal Detected? check_fluorescence->is_fluorescent no_target_control 2. No-Target Control (Assay without enzyme/target) is_fluorescent->no_target_control No artifact High Likelihood of Artifact - Report as interfering compound - Deprioritize or modify assay is_fluorescent->artifact Yes is_active_no_target Activity Observed? no_target_control->is_active_no_target detergent_test 3. Aggregation Check (Assay + 0.01% Triton X-100) is_active_no_target->detergent_test No is_active_no_target->artifact Yes is_aggregator Activity Lost? detergent_test->is_aggregator redox_check 4. Redox/Reactivity Check (Vary DTT, add catalase) is_aggregator->redox_check No is_aggregator->artifact Yes is_reactive Activity Changes? redox_check->is_reactive is_reactive->artifact Yes real_hit Potential Genuine Hit Proceed to orthogonal assays & biophysical validation is_reactive->real_hit No

Caption: A decision-making workflow for troubleshooting assay artifacts.

Experimental Protocol: Compound Interference Counter-Screening

This protocol details the steps to systematically test 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine for common interference mechanisms.

Objective: To determine if the observed activity of the test compound is due to a genuine interaction with the target or an assay artifact.

Materials:

  • Test Compound: 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, dissolved in 100% DMSO

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP)

  • Assay Target (e.g., enzyme, receptor)

  • Substrate/Detection Reagents

  • Detergent: 10% Triton X-100 solution

  • Microplates (black, low-fluorescence plates are recommended for fluorescent assays)[4]

  • Plate Reader with appropriate filters

Methodology:

Part 1: Intrinsic Fluorescence & Direct Interference

  • Prepare Compound Plate: Create a serial dilution of the test compound in 100% DMSO. For a typical 10-point curve, start at 1000x final concentration (e.g., 10 mM for a 10 µM top concentration).

  • Set Up Assay Plates:

    • Plate A (Test Condition): Add all assay components (buffer, target, substrate).

    • Plate B (No-Target Control): Add all assay components except the target protein.

  • Add Compound: Transfer a small volume (e.g., 100 nL) of the serially diluted compound from the compound plate to both Plate A and Plate B.

  • Add Buffer-Only Control: To a separate set of wells on Plate B, add assay buffer instead of the compound solution. This will serve as your background measurement.

  • Incubate and Read: Incubate the plates according to your standard assay protocol. Read the signal on a plate reader.

  • Analysis:

    • Subtract the buffer-only background from all wells on Plate B.

    • Any dose-dependent signal observed on Plate B indicates direct interference (autofluorescence or interaction with detection reagents).

Part 2: Aggregation Assay

  • Prepare Assay Plates:

    • Plate C (No Detergent): Set up the assay as described for Plate A.

    • Plate D (With Detergent): Prepare the assay buffer to contain a final concentration of 0.01% Triton X-100. Use this buffer to set up the assay.

  • Add Compound: Add the serially diluted test compound to both Plate C and Plate D.

  • Incubate and Read: Follow your standard incubation and reading protocol.

  • Analysis: Compare the dose-response curves from Plate C and Plate D. A significant rightward shift or complete loss of activity on Plate D is strong evidence of aggregation.

Data Presentation: Interpreting Counter-Screening Results

The table below shows a hypothetical data summary for a compound that is an aggregation-based interferent.

Assay ConditionIC₅₀ (µM)Max Inhibition (%)Interpretation
Standard Assay 2.595%Potent activity observed in the primary screen.
No-Target Control > 50< 5%No significant autofluorescence or direct interference with reagents.
Standard Assay + 0.01% Triton X-100 > 50< 10%Activity is abolished by detergent, strongly indicating aggregation.

Visualizing Interference Mechanisms

Understanding how artifacts occur can aid in their prevention. The diagram below illustrates the proposed mechanism for aggregation-based enzyme inhibition.

Aggregation_Mechanism cluster_0 Low Compound Concentration cluster_1 High Compound Concentration (Above CAC) Compound_mono Compound Monomers Compound_agg Compound Aggregate Compound_mono->Compound_agg Self-assembles Enzyme_free Active Enzyme Product Product (Signal) Enzyme_free->Product Catalysis Enzyme_seq Sequestered Enzyme (Inactive) Enzyme_free->Enzyme_seq Adsorbed onto aggregate Substrate Substrate Substrate->Enzyme_free No_Product No Product (No Signal) Enzyme_seq->No_Product Inhibited Substrate2 Substrate Substrate2->Enzyme_seq

Caption: Compound aggregation sequesters enzymes, preventing catalysis.

References

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Pakistan Journal of Pharmaceutical Sciences.[Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Center for Biotechnology Information (NCBI) - PMC.[Link]

  • Synthesis and biological activity of 2'-deoxy-4'-thio-pyrazolo[3,4-d]pyrimidine nucleosides. PubMed.[Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. National Center for Biotechnology Information (NCBI) - PMC.[Link]

  • In vitro pharmacological screening of three newly synthesised pyrimidine derivatives. PubMed.[Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. National Center for Biotechnology Information (NCBI).[Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.[Link]

  • Crithmum maritimum L.: Phytochemical Profile, Biological Activities, and Therapeutic Potential. PubMed.[Link]

  • Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity. PubMed.[Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate.[Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. ACS Publications.[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.[Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Center for Biotechnology Information (NCBI) - PMC.[Link]

  • Chemical Composition and Biological Activity of Extracts from the Aerial Parts of Epilobium parviflorum Schreb. MDPI.[Link]

  • Assay Troubleshooting. MB - About.[Link]

  • (PDF) Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. ResearchGate.[Link]

  • A new antitumor substance BE-13793C, produced by a streptomycete. Taxonomy, fermentation, isolation, structure determination and biological activity. PubMed.[Link]

  • 3 ways to troubleshoot biochemistry analyzer reagent interference. Seamaty.[Link]

  • Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. PubMed.[Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. National Center for Biotechnology Information (NCBI) - PMC.[Link]

  • FRAPPe - a novel FRET-based biosensor to detect inorganic polyphosphates. bioRxiv.[Link]

  • Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. YouTube.[Link]

  • Preparation and biological activity of amino acid and peptide conjugates of antitumor hydroxymethylacylfulvene. PubMed.[Link]

Sources

Optimization

Technical Support Center: Synthesis and Scale-Up of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

Welcome to the technical support guide for the synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine. This document is intended for researchers, process chemists, and drug development professionals who are transitioning...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine. This document is intended for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Here, we address common challenges, provide detailed troubleshooting advice, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.

Synthesis Overview: The Principal Pathway

The most prevalent and industrially viable route to 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine involves a two-step sequence. This pathway is favored for its use of readily available starting materials and generally reliable reaction conditions.

  • Step 1: Claisen-Schmidt Condensation. The synthesis begins with a base-catalyzed condensation of 3-acetylpyridine and a suitable dimethylformamide derivative, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the enaminone intermediate, (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.[1][2]

  • Step 2: Cyclocondensation. The crude or purified enaminone is then reacted with S-methylisothiourea (typically as the hemisulfate salt) in the presence of a base to yield the target pyrimidine ring system.[3]

This process, while straightforward on paper, presents several challenges during scale-up related to reaction control, impurity formation, and product isolation.

Synthesis_Workflow cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclocondensation & Isolation A 3-Acetylpyridine C Reaction: Claisen-Schmidt (Toluene, Reflux) A->C B DMF-DMA B->C D In-Process Control (IPC-1) TLC/HPLC check for consumption of 3-acetylpyridine C->D Sample E (E)-3-(dimethylamino)-1- (pyridin-3-yl)prop-2-en-1-one (Crude Intermediate) D->E Proceed if SM <2% H Reaction: Cyclization (Controlled Temperature) E->H F S-Methylisothiourea Hemisulfate F->H G Base (e.g., NaOMe) in Solvent (e.g., EtOH) G->H I IPC-2 HPLC check for reaction completion H->I Sample J Work-up: Aqueous Quench & Extraction I->J Proceed upon completion K Crystallization/ Purification J->K L Final Product: 2-(Methylthio)-4- (pyridin-3-yl)pyrimidine K->L

Sources

Troubleshooting

Pyro-Tech Support Hub: Pyrimidine Synthesis &amp; Pyrophoric Handling

Status: Operational | Tier: Level 3 (Senior Scientist) Subject: Safe Handling of Pyrophoric Reagents in Pyrimidine Functionalization CRITICAL ALERT: READ BEFORE PROCEEDING Hazard Class: Pyrophoric (Spontaneously ignites...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) Subject: Safe Handling of Pyrophoric Reagents in Pyrimidine Functionalization

CRITICAL ALERT: READ BEFORE PROCEEDING

Hazard Class: Pyrophoric (Spontaneously ignites in air).[1] Primary Reagents: t-Butyllithium (t-BuLi), n-Butyllithium (n-BuLi), Trimethylaluminum. Context: Pyrimidine scaffolds are electron-deficient and prone to nucleophilic attack. Successful functionalization requires not just safety, but absolute anhydrous integrity to prevent protonation of the lithiated intermediate.

The "Sangji" Standard: All protocols below adhere to the safety standards reinforced after the 2008 UCLA incident. Never work alone. Never use a syringe for volumes >10 mL. Always wear a flame-resistant (Nomex) lab coat.

MODULE A: Reagent Integrity & Titration

Problem: "My reaction failed/yield was low." Root Cause: The titer of your organolithium reagent is likely lower than the bottle label due to degradation. In pyrimidine synthesis, incorrect stoichiometry leads to incomplete halogen-lithium exchange or Wurtz coupling side-products.

Standard Operating Procedure (SOP): Double Titration (Watson-Eastham Method) Do not rely on the bottle label.

Reagents:

  • Titrant: 1.00 M sec-Butanol in Xylenes (anhydrous).

  • Indicator: 1,10-Phenanthroline (approx. 5 mg).

  • Solvent: Anhydrous THF (10 mL).

Protocol:

  • Flame-dry a 25 mL RBF and cool under Ar/N2.

  • Add 10 mL THF and a pinch of 1,10-phenanthroline.

  • Add the organolithium (approx 0.5 mL, accurately measured) to the flask.

    • Observation: Solution turns Dark Rust/Red (Charge transfer complex).

  • Titrate with sec-butanol until the solution turns Clear/Yellow .

  • Calculation: Molarity = (Vol sec-BuOH × M sec-BuOH) / Vol Alkyllithium.

TitrationLogic Start Start Titration AddInd Add 1,10-Phenanthroline + THF Start->AddInd AddLi Add Alkyllithium (Analyte) AddInd->AddLi Color1 Color: DARK RUST AddLi->Color1 Complex Forms Titrate Titrate with sec-Butanol Color1->Titrate End Color: CLEAR/YELLOW (Endpoint Reached) Titrate->End Complex Broken

Figure 1: Logic flow for the Watson-Eastham titration method. The sharp color change indicates precise stoichiometric destruction of the active alkyl-lithium.

MODULE B: Execution – Pyrimidine Lithiation

Problem: "The needle clogged" or "Fire at the needle tip." Root Cause: Back-diffusion of air into the needle or insufficient inert gas pressure. Application: Pyrimidines require Lithium-Halogen exchange at -78°C . The lithiated pyrimidine intermediate is thermally unstable.

The "Positive Pressure" Cannula Transfer For volumes >10 mL, syringes are unsafe. Use a double-tipped needle (cannula).

Setup Requirements:

  • Source Flask: Contains Pyrophoric Reagent (Sure/Seal™ bottle or Schlenk).

  • Destination Flask: Pyrimidine substrate in THF at -78°C.

  • Inert Gas: Dual manifold (Schlenk line) with bubbler visualization.

Step-by-Step Protocol:

  • Pressurize: Insert an inert gas line (N2/Ar) into the Source bottle to create positive pressure. Verify the bubbler is active.

  • Flush Cannula: Insert one end of the cannula into the Source headspace. Insert the other end into the Source liquid briefly, then lift back to headspace to flush the tube with reagent vapors/gas.

  • Connect: Insert the receiving end of the cannula into the Destination flask (septum).

  • Transfer: Lower the Source end of the cannula into the liquid. The positive pressure will drive the liquid over.

    • Control: Lift the source needle out of the liquid to stop flow. Never rely on clamps to stop flow.

CannulaTransfer cluster_safety Safety Critical Zone GasSource Inert Gas Source (Positive Pressure) SourceFlask Source: t-BuLi Bottle (Pressurized) GasSource->SourceFlask Push Force Cannula Double-Tipped Needle (Cannula) SourceFlask->Cannula Liquid Flow DestFlask Destination: Pyrimidine (-78°C Bath) Cannula->DestFlask Dropwise Addition Bubbler Oil Bubbler (Visual Flow Check) DestFlask->Bubbler Vent

Figure 2: Positive Pressure Transfer Setup. Note that the motive force is gas pressure, not a mechanical plunger, eliminating the risk of accidental withdrawal.

MODULE C: Quenching & Disposal

Problem: "How do I clean the flask safely?" Root Cause: Adding water directly to residual t-BuLi causes explosive hydrogen generation and heat.

The "Cascade" Quench Protocol Never quench a pyrophoric directly with water. Use a thermodynamic step-down approach.

StepReagentPurposeThermodynamic Note
1 Toluene/Hexane DilutionReduces thermal density. Acts as a heat sink.
2 Cooling Bath -78°C or 0°CLowers kinetic energy of the system.
3 Isopropanol (IPA) Primary QuenchReacts slowly to form Lithium Isopropoxide. Less exothermic than MeOH.
4 Methanol Secondary QuenchScavenges remaining active species.[2]
5 Water Final WashDissolves Lithium salts. Safe only after Step 4.
TROUBLESHOOTING / FAQ

Q1: My pyrimidine yield is <20%, but the starting material is consumed. What happened? A: You likely have "Wet" Reagents or Thermal Scrambling .

  • Diagnosis: If the t-BuLi was partially hydrolyzed by moisture in the needle/flask, it acts as a base (LiOH) rather than a lithiating agent, or protonates the intermediate.

  • Fix: Bake all glassware overnight. Use the Titration Protocol (Module A) immediately before use. Ensure the reaction remains at -78°C; lithiated pyrimidines often undergo ring-opening above -60°C.

Q2: A small flame appeared at the tip of the needle when I pulled it out. What do I do? A: Do not panic. This is the "pilot light" effect.

  • Immediate Action: Allow it to burn out (usually seconds) if isolated. If it persists, smother with a beaker or sand.

  • Prevention:[3][4][5] You failed to flush the needle. Before withdrawing, pull the needle into the headspace of the flask and let inert gas flush the liquid out of the capillary for 10 seconds.

Q3: The cannula is clogged. Can I push a wire through it? A: ABSOLUTELY NOT.

  • Reason: Pushing a wire can eject a spray of pyrophoric liquid under pressure.

  • Fix: Replace the needle immediately. Place the clogged needle in a beaker of hexane/IPA to quench slowly.

Q4: Can I use a plastic syringe? A: No. Pyrophorics can swell rubber plunger tips, causing them to seize or pop out, spraying the user. Use glass syringes with gas-tight Teflon plungers (for <10mL) or the Cannula method (Module B).

References
  • UCLA Environment, Health & Safety. (2009).[1] Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

  • Watson, S. C., & Eastham, J. F. (1967). Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents. Journal of Organometallic Chemistry, 9(1), 165-168. [Link]

  • Knochel, P., et al. (2009).[1][6] Regio- and Chemoselective Metalation of Chloropyrimidine Derivatives.[6] Chemistry – A European Journal.[6] [Link]

Sources

Optimization

Moisture sensitivity in "2-(Methylthio)-4-(pyridin-3-yl)pyrimidine" reactions

Topic: Moisture Sensitivity & Reaction Optimization Document ID: TS-PYR-042 | Status: Active | Tier: Advanced Chemical Support[1] Executive Summary: The "Activation" Paradox 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Reaction Optimization

Document ID: TS-PYR-042 | Status: Active | Tier: Advanced Chemical Support[1]

Executive Summary: The "Activation" Paradox

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a robust thioether scaffold commonly used as a precursor for p38 MAP kinase inhibitors and EGFR inhibitors.[1]

The Core Issue: While the starting material (SMe) is chemically stable and resistant to moisture, its utility relies on activation —converting the methylthio group into a leaving group (Sulfoxide or Sulfone).

The Moisture Trap: The activated intermediate (2-methanesulfonyl-pyrimidine) is highly electrophilic.[1] In the presence of trace moisture, it undergoes rapid hydrolysis to form a 2-pyrimidone (2-hydroxy) byproduct.[1] This side reaction is irreversible and is the primary cause of yield loss in this chemistry.

Critical Reaction Pathways & Moisture Interference

The following diagram illustrates the "Fork in the Road" where moisture control determines success or failure.

ReactionPathways Start Start: 2-(Methylthio) Scaffold Activated Activated Intermediate (Sulfone/Sulfoxide) Start->Activated Activation Oxidant Oxidation (mCPBA/Oxone) Oxidant->Activated Product Target Product (2-Amino-pyrimidine) Activated->Product Path A: Substitution (Anhydrous) Byproduct Dead-End Byproduct (2-Pyrimidone) Activated->Byproduct Path B: Hydrolysis (Wet Conditions) Water Trace Moisture (H₂O) Water->Byproduct Amine Nucleophile (R-NH₂) Amine->Product

Figure 1: The critical divergence point.[1] Path A leads to the drug candidate; Path B leads to the inert pyrimidone waste.

Technical Troubleshooting Guide

Module A: Oxidation (SMe SO₂Me)

Reagents: mCPBA (meta-chloroperoxybenzoic acid) or Oxone.[1]

SymptomProbable CauseCorrective Action
Incomplete Conversion Wet mCPBA. Commercial mCPBA is 77% pure (balance is water/acid).[1] Excess water causes clumping and lowers effective molarity.[1]Calculate stoichiometry based on active oxygen content. Dissolve mCPBA in DCM and dry over Na₂SO₄ before addition.
Over-oxidation (N-oxide) Lack of pH control. The pyridine nitrogen is basic.[1] Acidic mCPBA can protonate or oxidize the pyridine ring.Buffer the reaction with NaHCO₃ (solid) or maintain low temperature (0°C).
Sticky Precipitate mCBA byproduct. The reduced acid (m-chlorobenzoic acid) is insoluble in cold DCM/Hexane.[1]This is normal. Filter off the precipitate. Wash the filtrate with aqueous NaHCO₃/Na₂S₂O₃ to remove acids and peroxides.
Module B: Nucleophilic Displacement (SO₂Me R-NH)

Reagents: Primary/Secondary Amines, Base (DIPEA/Cs₂CO₃).[1]

SymptomProbable CauseCorrective Action
Low Yield (<40%) Competitve Hydrolysis. Water in the solvent hydrolyzed the sulfone to the 2-hydroxy species.[1]CRITICAL: Use anhydrous THF or Dioxane.[1] Add 4Å Molecular Sieves to the reaction vessel.
Product is "Inert" Byproduct Formation. You isolated the 2-pyrimidone (tautomer of 2-hydroxy), which is non-reactive to amines.[1]Check NMR. A broad singlet >11 ppm indicates the NH of the pyrimidone. Restart with anhydrous conditions.
Darkening/Tars Thermal Decomposition. 2-Sulfonylpyrimidines are thermally unstable above 80-100°C.Perform the displacement at lower temperatures (RT to 50°C).[1] If heating is required, use microwave irradiation for short bursts.

Optimized Protocol: The "Catch & Release" Strategy

Do not attempt a "one-pot" oxidation-displacement unless you are using specific phase-transfer conditions.[1] The acidic byproducts of oxidation interfere with the basic displacement.

Step 1: Anhydrous Activation
  • Dissolve 2-(methylthio)-4-(pyridin-3-yl)pyrimidine (1.0 eq) in DCM (0.1 M).

  • Cool to 0°C. Add mCPBA (2.2 eq) portion-wise.

    • Note: 2.2 eq ensures full conversion to Sulfone (SO₂Me).[1][2] 1.1 eq gives Sulfoxide (SOMe), which is also a valid leaving group but less reactive.

  • Stir at RT for 2-4 hours. Monitor by TLC (Sulfone is significantly more polar than SMe).[1]

  • Workup: Quench with sat. Na₂S₂O₃ (removes peroxides) and sat.[1] NaHCO₃ (removes acid).[1] Extract with DCM.[1]

  • Drying: Dry organic layer over MgSO₄. Evaporate to dryness.

    • Checkpoint: The intermediate is a white/off-white solid.[1] Store under N₂ if not using immediately.[1]

Step 2: The Displacement (Moisture Critical)
  • Dissolve the Sulfone intermediate in Anhydrous THF or Dioxane .

  • Add Amine Nucleophile (1.2 - 1.5 eq).

  • Add Base (DIPEA, 2.0 eq) to scavenge the methanesulfinic acid byproduct.

  • Optional but Recommended: Add activated 4Å Molecular Sieves.[1]

  • Stir at RT.[1][3] (Heating to 50°C only if steric hindrance is high).[1]

  • Result: The sulfone is displaced cleanly. The pyridine ring remains intact.

Frequently Asked Questions (FAQs)

Q: Can I use Oxone instead of mCPBA? A: Yes, but Oxone requires an aqueous/alcoholic solvent mixture (e.g., MeOH/H₂O). This is fine for the oxidation step, but you must perform a rigorous extraction and drying step before adding the amine. You cannot add the amine directly to the Oxone reaction mixture because the water present will hydrolyze your newly formed sulfone.

Q: Why is my pyridine ring not reacting? A: The 2-position of the pyrimidine is significantly more electrophilic than the pyridine ring. The pyridine nitrogen acts as an electron sink, activating the pyrimidine 2-position (S_NAr mechanism). This regioselectivity is a feature, not a bug.

Q: My NMR shows a mixture of Sulfoxide and Sulfone. Is this a problem? A: Generally, no. Both Sulfoxide (-S(O)Me) and Sulfone (-SO₂Me) are excellent leaving groups in pyrimidine chemistry.[1] The Sulfone is slightly faster reacting. You can proceed to the displacement step with the mixture.

References & Data Verification

  • Reaction Mechanism & Hydrolysis Rates:

    • Title: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[1][4]

    • Source: Bioconjugate Chemistry (ACS).[1]

    • Relevance: Establishes the hydrolysis rate of 2-sulfonylpyrimidines in aqueous buffers and confirms the "dead-end" nature of the hydrolysis product.

    • Link:[Link][1]

  • Oxidation Selectivity (mCPBA):

    • Title: Selective oxidation of sulfides to sulfoxides and sulfones.[3][5]

    • Source: Organic Chemistry Portal / J. Org.[1][3] Chem.

    • Relevance: Defines the stoichiometry (1.0 vs 2.0 eq) required to control the oxidation state of the sulfur handle.

    • Link:[Link][1]

  • Scaffold Synthesis Context (p38 Inhibitors):

    • Title: Synthesis of SB 203580 and related kinase inhibitors.

    • Source: Journal of Medicinal Chemistry (Example: Boehm et al.).[1]

    • Relevance: Validates the "SMe displacement" route as the industry standard for building 4-aryl-2-amino-pyrimidines.[1]

    • Link:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Optimizing the 2-Position: A Comparative SAR Guide for 2-(Methylthio)pyrimidine Derivatives

Topic: Structure-activity relationship (SAR) of 2-(methylthio)pyrimidine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 2-(methylthio)pyrimidine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of kinase inhibitor design and heterocyclic pharmacophores, the 2-(methylthio)pyrimidine scaffold occupies a unique dual role: it is both a potent, lipophilic pharmacophore in early-stage "hits" (particularly for antimicrobial and specific allosteric kinase targets) and a critical synthetic "pivot point" for generating diverse libraries of 2-amino-pyrimidines (the "hinge-binder" class).

This guide objectively compares the 2-(methylthio)pyrimidine moiety against its primary bioisosteres and synthetic successors (2-amino, 2-alkoxy, and 2-oxo derivatives).[1] We analyze the trade-offs between lipophilic binding affinity and metabolic stability , supported by experimental protocols for synthesizing and validating these derivatives.

Chemical Context: The "SMe" Switch

The 2-position of the pyrimidine ring is electronically sensitive.[1] The methylthio (-SMe) group provides a distinct steric and electronic profile compared to the canonical 2-amino group found in drugs like Imatinib or Palbociclib.[1]

  • Electronic Effect: The sulfur atom is a weak electron donor by resonance but inductively withdrawing.[1] It renders the pyrimidine ring sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (

    
    ), yet electron-rich enough to participate in 
    
    
    
    -stacking.[1]
  • Steric/Lipophilic Profile: The -SMe group is significantly bulkier and more lipophilic (ClogP contribution ~0.6–0.[1]8) than -NH2 or -OH.[1] This makes it ideal for probing hydrophobic pockets (e.g., the "gatekeeper" regions in kinases) but often results in poor aqueous solubility.

Comparative SAR Analysis

This section compares the 2-SMe scaffold against its two most common alternatives: the 2-Amino (hinge binder) and the 2-Oxo (metabolite/inactive) forms.[1]

Comparison 1: Kinase Binding Affinity (Hydrophobic vs. H-Bonding)
  • 2-(Methylthio)pyrimidine:

    • Mechanism:[1] Relies on Van der Waals interactions.[1] Often targets allosteric sites or hydrophobic back-pockets (e.g., EGFR T790M mutants where methionine prefers sulfur interactions).[1]

    • Performance: High potency in enzymatic assays but often lower cellular efficacy due to protein binding (high lipophilicity).[1]

  • 2-Aminopyrimidine (Alternative):

    • Mechanism:[1] Acts as a bidentate H-bond donor/acceptor pair, typically binding to the ATP-binding hinge region of kinases (e.g., CDK4/6, JAK).

    • Performance: The "Gold Standard" for ATP-competitive inhibitors.[1]

  • Verdict: Use 2-SMe for initial screening and allosteric targeting.[1] Convert to 2-NH-R for ATP-competitive lead optimization.

Comparison 2: Metabolic Stability & Liability
  • 2-(Methylthio)pyrimidine:

    • Liability: Highly susceptible to S-oxidation by CYP450 enzymes (CYP3A4), leading to sulfoxides (-S(=O)Me) and sulfones (-SO2Me).[1]

    • Data Insight: In metabolic stability studies, 2-alkylthio derivatives often show

      
       min in human liver microsomes unless sterically shielded [1].
      
  • 2-Alkoxy/Amino Alternatives:

    • Stability:[1][2][3][4][5] Generally higher metabolic stability.[1] The 2-amino group is stable but can undergo N-acetylation.[1]

  • Verdict: The 2-SMe group is often a "metabolic soft spot."[1] If the SMe is essential for binding, consider bioisosteres like -SCF3 or cyclized thiazoles to block oxidation.

Data Summary: Substituent Effects on Potency

The following table summarizes representative SAR trends observed in pyrimidine-based inhibitors (e.g., against EGFR or Antimicrobial targets) when the 2-position is modified.

Substituent at C2Electronic CharacterLipophilicity (ClogP)Metabolic LiabilityPrimary Binding ModeRelative Potency (Kinase Hinge)*
-SMe (Methylthio) Weak Donor / LipophilicHigh (+++)High (S-Oxidation)Hydrophobic / VdWModerate (+)
-NH-R (Amino) Strong DonorLow/Med (+)Low (N-dealkylation)H-Bond Donor/AcceptorHigh (+++)
-OMe (Methoxy) DonorMedium (++)Low (O-demethylation)H-Bond AcceptorLow (-)
-SO2Me (Sulfone) Strong WithdrawingLow (-)Stable (End product)ElectrostaticInactive (usually)

*Note: "Relative Potency" refers to standard ATP-competitive kinase assays where H-bonding is required.[1] For antimicrobial targets, -SMe often outperforms -NH2.[1]

Strategic Workflows (Visualization)
Diagram 1: The "SMe Pivot" Synthesis Strategy

The 2-SMe group is most powerful when used as a synthetic handle.[1] It can be oxidized to a sulfone (a "super-leaving group") to introduce complex amines that are difficult to couple directly.[1]

SynthesisWorkflow Start 2-Thiouracil (Precursor) Step1 S-Methylation (MeI / Base) Start->Step1 Intermediate 2-(Methylthio)pyrimidine (The Scaffold) Step1->Intermediate Branch1 Direct Assay (Antimicrobial/Allosteric) Intermediate->Branch1 Screening Step2 Oxidation (mCPBA / Oxone) Intermediate->Step2 Activated 2-(Methylsulfonyl) (Activated Leaving Group) Step2->Activated Step3 SnAr Displacement (R-NH2 / Heat) Activated->Step3 Final 2-Amino-Pyrimidine (Lead Drug) Step3->Final

Caption: The "SMe Pivot" strategy: Using 2-(methylthio)pyrimidine as a versatile intermediate to access diverse 2-amino-pyrimidine drugs.

Diagram 2: SAR Decision Logic

How to decide between retaining the Sulfur or swapping it?

SARLogic Decision Target Binding Pocket? Hydrophobic Hydrophobic / Gatekeeper (e.g., T790M) Decision->Hydrophobic Lipophilic Hinge ATP Hinge Region (H-Bond Required) Decision->Hinge Polar Action1 Retain -SMe (Optimize Alkyl Chain) Hydrophobic->Action1 Action2 Convert to -NH2 (H-Bond Donor) Hinge->Action2 Metabolism Metabolic Stability Check (Microsomal Assay) Action1->Metabolism Result1 High Clearance? Swap to -SCF3 or Thiazole Metabolism->Result1 t1/2 < 30min Result2 Stable? Advance Lead Metabolism->Result2 t1/2 > 60min

Caption: Decision matrix for optimizing the 2-position based on target topology and metabolic stability data.

Experimental Protocols
Protocol A: Synthesis of 2-(Methylthio)pyrimidine Scaffold

Grounding: This protocol is adapted from standard Biginelli-type condensations and S-alkylation procedures [2, 3].[1]

  • Reagents: 2-Thiouracil (1.0 eq), Methyl Iodide (MeI, 1.1 eq), KOH (1.1 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve 2-thiouracil in basic ethanol/water solution.[1]

    • Add MeI dropwise at 0°C (Exothermic reaction).[1]

    • Stir at room temperature for 2 hours.

    • Checkpoint: Monitor TLC (Mobile phase: 30% EtOAc/Hexane). The product is less polar than the starting material.[1]

    • Acidify with acetic acid to precipitate the product or extract with DCM.[1]

  • Validation:

    
    H NMR should show a sharp singlet at 
    
    
    
    ppm (S-Me).[1]
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Grounding: Essential for validating the liability of the S-Me group [1].

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Dosing: Incubate test compound (1

    
    M) at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of M+16 (Sulfoxide) and M+32 (Sulfone) peaks.[1]

  • Calculation:

    
    .
    
References
  • Pogorzelska, A., et al. (2018).[2] "Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability." Monatshefte für Chemie, 149, 1885–1898.[2] Link

  • Shaik, A. B., et al. (2015). "Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines." Journal of Korean Chemical Society, 59(4). Link

  • Reader, J., et al. (2019).[6] "Discovery and preclinical identification of a novel tyrosine kinase 2 (TYK2) inhibitor, SAR-20351."[6] Bioworld / EORTC-NCI-AACR Symposium. Link

  • Abdellatif, K. R., & Bakr, R. B. (2021). "Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment."[1][7] ResearchGate.[1] Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating Hits for 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

Introduction: From High-Throughput Hit to Validated Lead The journey from identifying a "hit" in a high-throughput screen (HTS) to a viable lead candidate is a rigorous process of validation and characterization.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From High-Throughput Hit to Validated Lead

The journey from identifying a "hit" in a high-throughput screen (HTS) to a viable lead candidate is a rigorous process of validation and characterization.[1][2] The pyrimidine scaffold, a privileged structure in medicinal chemistry, is a frequent starting point for drug discovery programs, with derivatives showing a wide range of biological activities including anti-inflammatory, analgesic, and anti-tumor effects.[3][4] The compound , "2-(Methylthio)-4-(pyridin-3-yl)pyrimidine," belongs to this promising class. However, a primary hit is merely a starting signal; it requires a multi-faceted validation strategy to confirm its activity, specificity, and mechanism of action, thereby eliminating the false positives that plague HTS campaigns.[5][6]

This guide provides an in-depth, experience-driven framework for researchers to confidently validate hits like 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine. We will move beyond simple checklists, delving into the causality behind experimental choices and comparing orthogonal methods to build a self-validating and robust data package. The ultimate goal is to establish with high confidence that the compound's biological effect is real, on-target, and worthy of progression into the resource-intensive hit-to-lead and lead optimization phases.

G cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Cellular & Biological Validation A Primary HTS Hit B Dose-Response Confirmation (IC50/EC50) A->B Re-test C Assay Interference Counterscreens B->C Confirm Potency D Biophysical Assays (CETSA, SPR, ITC) C->D Triage Passed E Orthogonal Biochemical Assay D->E Confirm Physical Binding F Cell-Based Target Engagement E->F Direct Target Confirmed G Downstream Pathway Analysis F->G Confirm Cellular Activity H Selectivity & Off-Target Profiling G->H Assess Specificity I Validated Hit for Hit-to-Lead H->I

Figure 1: A high-level overview of the hit validation cascade, from initial hit confirmation to a fully validated lead candidate.

Phase 1: Initial Triage - Separating Signal from Noise

The first crucial step is to confirm the initial screening result and rule out common artifacts. This phase is designed to be rapid and resource-efficient, weeding out problematic compounds early.

Dose-Response Confirmation

A single-point HTS result is not sufficient. The immediate follow-up is to re-test the "hit" compound in a full dose-response curve to determine its potency (IC50 or EC50).[7] This confirms the activity is concentration-dependent and provides a key metric for comparing analogs later.

Experimental Protocol: IC50 Determination

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine in DMSO, starting from a top concentration of 100 µM.

  • Assay Plate Setup: Add the compound dilutions to the assay plate. Include appropriate controls (e.g., DMSO for 0% inhibition, a known inhibitor for 100% inhibition).

  • Initiate Reaction: Add the enzyme, substrate, and any necessary co-factors as dictated by the primary assay protocol.

  • Incubation: Incubate for the predetermined time at the optimal temperature.

  • Readout: Measure the assay signal (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Identifying Assay-Interfering Compounds

Many false positives arise from compounds that interfere with the assay technology rather than modulating the biological target.[5] It is critical to perform counterscreens to identify these artifacts.

  • Promiscuous Inhibitors & Aggregators: These compounds form aggregates that non-specifically sequester and inhibit proteins.[5] Their activity is often sensitive to the presence of non-ionic detergents like Triton X-100. Re-running the IC50 determination with and without an increased concentration of detergent can identify these compounds.

  • Technology-Specific Interference: If using a fluorescence-based assay, the compound may be fluorescent itself or a quencher. This can be tested by running the assay in the absence of the enzyme. For luciferase-based assays, compounds can directly inhibit the reporter enzyme.

Phase 2: Proving Direct Target Engagement

Once a hit is confirmed and triaged, the next critical question is: does the compound physically bind to its intended target? This is the cornerstone of target-based drug discovery. We will compare three powerful biophysical methods for this purpose.

G cluster_methods Biophysical Methods for Target Engagement CETSA CETSA Cellular Environment Measures Thermal Stabilization Medium Throughput Result Validated Target Binding CETSA->Result SPR SPR Purified Protein Measures Binding Kinetics (ka, kd) Medium Throughput SPR->Result ITC ITC Purified Protein Measures Thermodynamics (ΔH, ΔS) Low Throughput ITC->Result Hit Confirmed Hit Hit->CETSA Does it bind in cells? Hit->SPR How fast does it bind/unbind? Hit->ITC What are the binding energetics?

Figure 2: Comparison of key biophysical methods to validate direct target binding.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement within the complex milieu of a living cell or cell lysate.[8][9] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[8][10] This is arguably the most physiologically relevant method to confirm target interaction.[11][12]

Experimental Protocol: High-Throughput CETSA (CETSA® HT)

  • Cell Treatment: Plate cells in a 384-well plate and treat with a dose-response of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine for 1-2 hours.[13]

  • Thermal Challenge: Heat the plate in a PCR machine for 3 minutes at a predetermined optimal temperature (e.g., 50°C), which should cause partial denaturation of the unbound target protein.[13]

  • Cell Lysis: Lyse the cells by adding a lysis buffer.[13]

  • Detection: The remaining soluble, non-denatured target protein is quantified using a specific detection method like AlphaScreen®, ELISA, or Western blotting.[13]

  • Data Analysis: A positive result is observed as a concentration-dependent increase in the amount of soluble target protein at the challenge temperature, indicating stabilization by the compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time kinetic data on binding events.[14][15] It measures the association (k_on) and dissociation (k_off) rates of the interaction, from which the equilibrium dissociation constant (K_D) can be calculated. This is invaluable for understanding the binding dynamics of your hit.

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow a series of concentrations of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine over the chip surface.

  • Detection: The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).

  • Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions.[16] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17]

Experimental Protocol: ITC Analysis

  • Sample Preparation: Place the purified target protein in the ITC sample cell and the 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine solution in the injection syringe.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the binding sites become saturated.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a model to extract the thermodynamic parameters.[18]

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilizationChange in refractive index upon bindingHeat change upon binding
Environment Cellular or lysateIn vitro (purified protein)In vitro (purified protein)
Key Output Target engagement/stabilization (EC50)Binding kinetics (k_on, k_off, K_D)Binding thermodynamics (K_D, ΔH, ΔS, n)
Labeling Label-freeLabel-freeLabel-free
Throughput Medium to HighMediumLow
Primary Advantage High physiological relevanceReal-time kinetic dataGold-standard thermodynamic data
Consideration Requires specific antibody/detectionProtein immobilization can affect activityRequires large amounts of pure protein

Table 1: Comparison of Biophysical Methods for Validating Target Engagement.

Phase 3: Cellular Function and Selectivity

Confirming that the compound binds its target is essential, but it's equally important to demonstrate that this binding event translates into a functional cellular response and that the compound is selective for its intended target.

Orthogonal and Cellular Assays

An orthogonal assay measures the same biological endpoint as the primary screen but uses a different technology or readout.[5][19][20] This helps to rule out technology-specific artifacts. For example, if the primary screen for a kinase inhibitor used an ADP-Glo™ assay (measuring ADP production), an orthogonal assay could be a mobility shift assay or an antibody-based method that directly measures the phosphorylation of the substrate.

Moving into a cellular context is the next logical step.[11] Does the compound inhibit the target in a cell?

  • Target Phosphorylation: If 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a kinase inhibitor, a Western blot can be used to measure the phosphorylation status of the kinase's known substrate in cells treated with the compound. A dose-dependent decrease in substrate phosphorylation provides strong evidence of on-target activity.

  • Phenotypic Assays: The ultimate goal is a desired cellular outcome. Assays measuring cell viability (e.g., CellTiter-Glo®), apoptosis (e.g., Caspase-Glo®), or other relevant phenotypes should be conducted to link target engagement with cellular function.

Selectivity Profiling: Understanding the "Off-Targets"

No drug is perfectly specific. Understanding a compound's off-target profile is critical for predicting potential side effects and for ensuring that the observed phenotype is due to inhibition of the intended target.[21]

  • Kinase Selectivity Panels: If the primary target is a kinase, profiling the compound against a broad panel of other kinases is standard practice.[22][23] Companies like Reaction Biology or Promega offer services where the compound is tested at one or more concentrations against hundreds of kinases. The results are often displayed as a "kinome map," providing a visual representation of the compound's selectivity. It is crucial to perform these assays with ATP concentrations near the K_m for each kinase to accurately reflect the inhibitor's intrinsic affinity.[21]

  • Chemoproteomics (Kinobeads): This is a powerful, unbiased approach for assessing selectivity in a more physiological context.[24] The "Kinobeads" method uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to pull down a large fraction of the kinome from a cell lysate.[24][25] By pre-incubating the lysate with 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, one can identify which kinases are competed off the beads by the compound. This method quantifies the physical interaction between the compound and hundreds of endogenous kinases simultaneously.[24]

G cluster_control Control (DMSO) cluster_test Test (Compound) Lysate Cell Lysate Compound Test Compound (e.g., Pyrimidine) Kinobeads Kinobeads (Affinity Matrix) Lysate_C Cell Lysate Kinobeads_C Kinobeads Lysate_C->Kinobeads_C Incubate Pulldown_C Kinases Captured Kinobeads_C->Pulldown_C Pulldown MS Mass Spectrometry Pulldown_C->MS LC-MS/MS Analysis Lysate_T Cell Lysate Compound_T Test Compound Lysate_T->Compound_T Pre-incubate Kinobeads_T Kinobeads Compound_T->Kinobeads_T Compete Pulldown_T Fewer Kinases Captured Kinobeads_T->Pulldown_T Pulldown Pulldown_T->MS LC-MS/MS Analysis Result Identify Targets & Off-Targets MS->Result Quantify & Compare

Figure 3: Workflow for unbiased selectivity profiling using the Kinobeads chemoproteomics platform.

Conclusion: The Path Forward

By systematically progressing through this three-phase validation framework, researchers can build a comprehensive data package for a screening hit like 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine. This process transforms an initial, tentative signal into a high-confidence, validated hit. A successful outcome of this workflow is a compound with confirmed potency, a demonstrated mechanism of direct target engagement in a cellular context, a functional cellular effect, and a well-defined selectivity profile. This foundational knowledge is indispensable for making an informed decision to advance the compound into the next, more complex, and resource-intensive stage of drug discovery: the hit-to-lead process.

References

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. (2025). PMC. Retrieved February 7, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. Retrieved February 7, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Retrieved February 7, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2023). Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2019). European Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • From gene to validated and qualified hits. (n.d.). Axxam SpA. Retrieved February 7, 2026, from [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). Nature Chemical Biology. Retrieved February 7, 2026, from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2007). Analytical Biochemistry. Retrieved February 7, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Nature Reviews Drug Discovery. Retrieved February 7, 2026, from [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (2020). Cell. Retrieved February 7, 2026, from [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (2018). Methods in Enzymology. Retrieved February 7, 2026, from [Link]

  • Target Engagement Assays. (n.d.). DiscoverX. Retrieved February 7, 2026, from [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. (2018). Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Molecules. Retrieved February 7, 2026, from [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. Retrieved February 7, 2026, from [Link]

  • Hit Identification. (n.d.). Vipergen. Retrieved February 7, 2026, from [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022). Molecules. Retrieved February 7, 2026, from [Link]

  • Characterization of binding, depletion and competition properties of... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. Retrieved February 7, 2026, from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Retrieved February 7, 2026, from [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. Retrieved February 7, 2026, from [Link]

  • Kinase Selectivity Panels. (2023). Reaction Biology. Retrieved February 7, 2026, from [Link]

  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (2022). Ashdin Publishing. Retrieved February 7, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Sygnature Discovery. Retrieved February 7, 2026, from [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2014). PLOS One. Retrieved February 7, 2026, from [Link]

  • Making the right choices in hit identification. (n.d.). Sygnature Discovery. Retrieved February 7, 2026, from [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). Molecules. Retrieved February 7, 2026, from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Current Science. Retrieved February 7, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved February 7, 2026, from [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2017). Bioinformatics. Retrieved February 7, 2026, from [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2020). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024). Bioorganic & Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2020). Molecules. Retrieved February 7, 2026, from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved February 7, 2026, from [Link]

  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). Scientific Reports. Retrieved February 7, 2026, from [Link]

  • Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. (n.d.). CellCarta. Retrieved February 7, 2026, from [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2017). Nature Chemical Biology. Retrieved February 7, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) of Hit compounds binding to... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. Retrieved February 7, 2026, from [Link]

  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva Life Sciences. Retrieved February 7, 2026, from [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Retrieved February 7, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. Retrieved February 7, 2026, from [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Biosensing Instrument. Retrieved February 7, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

This document provides essential procedural guidance for the safe and compliant disposal of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (CAS No. 637354-24-6).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (CAS No. 637354-24-6). As a trusted partner in your research and development endeavors, we are committed to providing information that ensures the safety of your laboratory personnel and the protection of our environment. The following procedures are synthesized from established safety protocols for structurally related compounds, including pyridine and pyrimidine derivatives, in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Understanding the Hazard Profile: A Logic-Based Assessment

Given its chemical structure, 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine incorporates three key functional groups that inform its potential hazards: a pyrimidine core, a pyridine substituent, and a methylthio (thioether) group.

  • Pyrimidine and Pyridine Derivatives: These nitrogen-containing heterocyclic compounds can exhibit varying degrees of toxicity. Safety data for related compounds frequently indicate risks such as skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Some are also classified as harmful if swallowed.[1][2]

  • Organosulfur Compounds (Thioethers): The presence of a methylthio group suggests that upon combustion, toxic oxides of sulfur (SOx) and carbon (CO, CO2), as well as nitrogen oxides (NOx), may be generated.[3][4]

Based on this structural analysis, it is prudent to handle 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine as a hazardous substance, exercising caution to prevent contact and inhalation.

Table 1: Inferred Hazard Identification and GHS Classification

Hazard ClassGHS CategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4 (Harmful if swallowed)P301, P312, P330
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)P302, P352, P332, P313, P362
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)P305, P351, P338, P337, P313
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)P261, P271, P304, P340, P312, P403, P405

This table is a conservative estimation based on data from structurally similar compounds and should be used for guidance in the absence of a specific SDS.

Personnel Protection: Your First Line of Defense

Before handling 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are mandatory.[6] Contaminated work clothing should not be allowed out of the workplace.[6]

  • Respiratory Protection: All handling of this compound, especially during waste packaging or spill cleanup, should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

Step-by-Step Disposal Protocol

Disposal of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine must be conducted in accordance with all applicable federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Step 1: Waste Segregation and Collection

  • Primary Waste: Collect pure, unadulterated 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine waste in a dedicated, clearly labeled hazardous waste container.[5]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated labware, must also be treated as hazardous waste and collected in a separate, appropriately labeled container.

Step 2: Container Selection and Labeling

  • Container Integrity: Use only containers that are in good condition, compatible with the chemical, and have a secure, sealable lid.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(Methylthio)-4-(pyridin-3-yl)pyrimidine," the CAS number "637354-24-6," and any known hazard pictograms (e.g., irritant, harmful).

Step 3: Interim Storage

  • Location: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area.[5]

  • Incompatibilities: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids.[3][4]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Recommended Method: The most appropriate disposal method for this type of compound is high-temperature incineration at an approved waste disposal plant. This ensures the complete destruction of the organic molecule, converting it to less harmful gaseous products which can be scrubbed before release.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your EHS department.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[5][7]

  • Decontamination: Clean the spill area with an appropriate solvent (consult with your EHS office for a recommendation), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[2][4]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the safe disposal of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Handling of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated pure_waste Pure Compound or Contaminated Solutions waste_generated->pure_waste Liquid/Solid solid_waste Contaminated Labware, Gloves, Paper, etc. waste_generated->solid_waste Solid containerize_pure Collect in a Labeled, Sealable, Compatible Hazardous Waste Container pure_waste->containerize_pure containerize_solid Collect in a Labeled Solid Hazardous Waste Container solid_waste->containerize_solid storage Store in a Designated, Cool, Dry, Ventilated Secondary Containment Area containerize_pure->storage containerize_solid->storage ehs_contact Contact EHS or Licensed Waste Contractor for Pickup storage->ehs_contact incinerate High-Temperature Incineration at an Approved Facility ehs_contact->incinerate Final Disposal

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

[1] Executive Safety Summary 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a functionalized heterocyclic building block commonly used in the synthesis of kinase inhibitors and other bioactive small molecules.[1] While spe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a functionalized heterocyclic building block commonly used in the synthesis of kinase inhibitors and other bioactive small molecules.[1]

While specific toxicological data for this exact intermediate may be limited in public repositories, its structural motifs—a pyrimidine core, a pyridine substituent, and a methylthio ether—dictate a Category 3 (Universal Precaution) handling strategy.

Immediate Hazards:

  • Respiratory & Mucosal Irritant: Nitrogenous heterocycles are prone to protonation in physiological pH, leading to irritation of mucous membranes.[1]

  • Ocular Damage Risk: High potential for severe eye irritation or damage due to basicity.

  • Sensitization: The methylthio moiety presents a risk of skin sensitization and potential stench generation upon metabolic or environmental oxidation.[1]

Hazard Identification & Risk Assessment

The "Why" behind the protocol.

To ensure safety, we analyze the molecule through Structure-Activity Relationship (SAR) principles rather than relying solely on potentially incomplete SDS data.[1]

Functional GroupAssociated Hazard RiskMechanism of Action
Pyrimidine/Pyridine Core Skin/Eye Irritant (H315/H319)Basic nitrogen atoms can disrupt cellular membranes and alter local pH on moist surfaces (eyes, lungs).[1]
Methylthio Group (-SMe) Sensitizer / StenchThioethers can oxidize to sulfoxides/sulfones.[1] They are often volatile enough to cause olfactory fatigue or nausea even at low ppm.[1]
Solid State (Powder) Inhalation (H335)Fine particulates can bypass upper respiratory filters, lodging in the bronchial tree.

The PPE Matrix: A Self-Validating System

Do not rely on single barriers.[1] This system uses redundancy to prevent exposure.

Protection ZonePrimary BarrierSecondary BarrierTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield (if >10g handling)Standard safety glasses allow powder ingress from the side.[1] Goggles seal the orbital area against fine particulates.[1]
Dermal (Hand) Nitrile Gloves (4 mil) Nitrile Gloves (Extended Cuff) Double-Gloving Strategy: The outer glove protects against gross contamination; the inner glove acts as the final barrier.[1] Change outer gloves immediately upon splash.[1]
Respiratory Fume Hood (Certified)N95/P100 Respirator (Emergency only)Primary containment (Engineering Control) is mandatory. Respirators are for spill response or when containment is breached.[1]
Body Lab Coat (Tyvek or Cotton)Chemical ApronTyvek is preferred for sulfur-containing compounds to prevent odor retention in personal clothing.[1]

Operational Protocols (Step-by-Step)

Phase A: Weighing & Transfer

Critical Control Point: Static electricity often disperses heterocyclic powders.[1]

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment enclosure.[1]

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer.[1] Pyrimidines are often fluffy and electrostatically charged.[1]

  • Technique: Use the "tap-and-pour" method. Never dump powder.[1]

  • Hygiene: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after weighing to capture invisible dust.[1]

Phase B: Reaction Setup
  • Solvent Selection: If dissolving in DCM (Dichloromethane) or Chloroform, be aware that these solvents permeate nitrile gloves in <5 minutes.[1] Action: If using halogenated solvents, wear Laminate (Silver Shield) gloves under nitrile.[1]

  • Temperature Control: If heating, ensure the condenser is active before heating to prevent the volatilization of the methylthio moiety (stench risk).

Phase C: Waste & Disposal

Environmental Compliance & Odor Control[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid). Oxidation of the thioether can generate heat and gaseous byproducts (SOx).[1]

  • Odor Control: If the waste smells, add a small amount of Bleach (Sodium Hypochlorite) to the waste stream only if compatible with other waste components. This oxidizes the smelly sulfide to a non-volatile sulfoxide/sulfone.[1]

    • Caution: Perform a small-scale compatibility test first.[1]

  • Labeling: Clearly tag waste as "Sulfur-Containing Organic Waste."

Emergency Response Scenarios

Scenario 1: Spillage (Solid Powder)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don a P100 respirator if the powder is airborne outside the hood.[1]

  • Contain: Cover the spill with a solvent-dampened pad (to prevent dust generation).[1]

  • Clean: Scoop up the damp material.[1] Wash the area with a mild bleach solution (10%) to neutralize potential odors and degrade the compound.[1]

Scenario 2: Ocular Exposure[1]
  • Time is Tissue: Immediately flush eyes at an eyewash station for 15 minutes .[1]

  • Technique: Hold eyelids open forcibly. The basicity of the pyridine ring requires thorough irrigation to return eye pH to neutral.[1]

  • Medical: Seek medical attention. Bring the SDS (or this guide if SDS is unavailable).[1]

Visualizing the Safety Hierarchy

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafetyHierarchy cluster_failure Failure Modes Hazard Hazard Source: 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (Irritant/Sensitizer) Engineering Level 1: Engineering Controls (Fume Hood, Neg. Pressure Lab) Hazard->Engineering Containment Spill Powder Spill Hazard->Spill Poor Technique Admin Level 2: Admin Controls (SOPs, Anti-Static Protocols) Engineering->Admin Procedure PPE Level 3: PPE Barrier (Goggles, Double Nitrile, Lab Coat) Admin->PPE Protection Operator Safe Operator (Zero Exposure) PPE->Operator Safety Assured Exposure Dermal/Ocular Contact Spill->Exposure No PPE

Figure 1: Hierarchy of Controls.[1] Note that PPE is the final barrier, not the first line of defense. Engineering controls (containment) prevent the hazard from reaching the PPE layer.

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 2-(Methylthio)pyrimidine (Analogous Structure).[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)-4-(pyridin-3-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)-4-(pyridin-3-yl)pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.